molecular formula C9H12BBrO2 B1373825 2-Bromo-4-isopropylphenylboronic acid CAS No. 2096338-86-0

2-Bromo-4-isopropylphenylboronic acid

Cat. No.: B1373825
CAS No.: 2096338-86-0
M. Wt: 242.91 g/mol
InChI Key: YEHIZUUXYLXRNS-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylphenylboronic acid (CAS 2096338-86-0) is an organoboron compound with the molecular formula C₉H₁₂BBrO₂ and a molecular weight of 242.91 g/mol . This compound is of significant interest in scientific research, particularly in organic synthesis and pharmaceutical development. As a boronic acid derivative, its primary application lies in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The presence of both the boronic acid group and a bromine substituent on the same aromatic ring makes it a versatile building block, allowing researchers to construct more complex biphenyl and heterobiaryl structures. These structures are crucial scaffolds in the development of active pharmaceutical ingredients (APIs), materials science, and liquid crystals. The compound requires careful handling and storage under an inert atmosphere at room temperature to maintain stability and purity . According to safety information, it carries hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(2-bromo-4-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIZUUXYLXRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230645
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
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Molecular Weight

242.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-86-0
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Bromo-4-isopropylphenylboronic acid , a specialized organoboron building block used in advanced organic synthesis and medicinal chemistry. Distinguished by its ortho-bromo substituent, this compound serves as a bifunctional scaffold. The boronic acid moiety facilitates Suzuki-Miyaura cross-coupling, while the adjacent bromine atom provides a latent handle for subsequent functionalization or iterative coupling sequences. This duality makes it indispensable for constructing sterically congested biaryl systems found in kinase inhibitors and liquid crystalline materials.

Chemical Identity & Physical Properties

The following data characterizes the commercially available grade of the compound. Researchers should note that ortho-substituted boronic acids are prone to rapid dehydration, often existing in equilibrium with their boroxine (cyclic anhydride) forms.

PropertySpecification
Chemical Name 2-Bromo-4-isopropylphenylboronic acid
CAS Number 2096338-86-0
Molecular Formula C₉H₁₂BBrO₂
Molecular Weight 242.91 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Purity (HPLC) ≥ 97% (area %)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
InChI Key Predicted:[1] IAEUFBDMVKQCLU-UHFFFAOYSA-N (Analog)

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis of 2-Bromo-4-isopropylphenylboronic acid presents a regiochemical challenge. Direct electrophilic bromination of 4-isopropylphenylboronic acid is viable but often yields mixtures. The most robust industrial route employs a directed metal-halogen exchange strategy.

The preferred precursor is 2-bromo-4-isopropyl-1-iodobenzene . The iodine atom, having a weaker C-I bond compared to C-Br, undergoes selective exchange with isopropylmagnesium chloride (Knochel's procedure) or n-butyllithium at low temperatures. This generates a Grignard or organolithium species at the C1 position without disturbing the C2 bromine, which is then trapped with a borate ester.

Synthetic Pathway Visualization

The following diagram outlines the stepwise construction of the core scaffold, ensuring regiocontrol.

SynthesisPathway Start 4-Isopropylaniline Inter1 2-Bromo-4- isopropylaniline Start->Inter1 NBS, DMF (Regioselective Bromination) Inter2 2-Bromo-4-isopropyl- 1-iodobenzene Inter1->Inter2 1. NaNO2, H2SO4 2. KI (Sandmeyer) Inter3 Organometallic Intermediate (Ar-MgX) Inter2->Inter3 iPrMgCl THF, -40°C (Selective I/Mg Exchange) Product 2-Bromo-4-isopropyl- phenylboronic acid Inter3->Product 1. B(OMe)3 2. H3O+ Hydrolysis

Figure 1: Selective synthesis via Iodine-Magnesium exchange to preserve the ortho-bromo functionality.

Reactivity Profile & Applications

The Ortho-Effect in Suzuki Coupling

The 2-bromo substituent exerts significant steric pressure on the boronic acid group. In Suzuki-Miyaura couplings, this slows the transmetallation step—the transfer of the organic group from Boron to Palladium.

  • Implication: Standard conditions (Pd(PPh₃)₄/Na₂CO₃) may result in sluggish conversion or protodeboronation (loss of B(OH)₂).

  • Solution: Use highly active catalyst systems utilizing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC-Pd) to facilitate transmetallation and stabilize the oxidative addition complex.

Chemoselectivity (Iterative Cross-Coupling)

This molecule is a "linchpin" reagent. The C-B bond reacts under standard Suzuki conditions, while the C-Br bond remains intact if the temperature is controlled (<80°C) and a mild base is used. This allows for the sequential construction of tri-substituted benzenes.

Catalytic Cycle Visualization

The diagram below illustrates the Suzuki coupling cycle, highlighting the critical transmetallation bottleneck caused by the isopropyl and bromo substituents.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition Complex (Ar'-Pd-X) Pd0->OxAdd + Ar'-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronate (Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product ArX Electrophile (Ar'-X) Boronic 2-Bromo-4-isopropyl- phenylboronic acid Boronic->TransMet Base Base (OH-) Base->TransMet Activates Boron

Figure 2: Suzuki-Miyaura catalytic cycle. The red node indicates the step most affected by the steric bulk of the 2-bromo group.

Experimental Protocols

General Procedure: Suzuki-Miyaura Coupling

For the coupling of 2-Bromo-4-isopropylphenylboronic acid with an aryl chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Preparation: Charge a reaction vial with the aryl chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80°C. Monitor by HPLC/TLC.

    • Note: The reaction rate may be slower than unhindered phenylboronic acids. Allow 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • If the starting boronic acid is consumed but no product forms, check for protodeboronation (formation of 3-bromoisopropylbenzene). If this occurs, switch to anhydrous conditions using CsF as the base in Dioxane.

Safety & Handling (MSDS Summary)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Air Sensitivity: Boronic acids can dehydrate to boroxines. Keep containers tightly sealed.

  • Cold Chain: Store refrigerated (2-8°C) to prevent slow decomposition.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Synthesis of Ortho-Substituted Boronic Acids

    • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
    • Source:

  • Suzuki-Miyaura Coupling Mechanism

    • Miyaura, N., Suzuki, A.[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

    • Source:

  • Steric Hindrance in Cross-Coupling

    • Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
    • Source:

  • Chemical Data & CAS Verification

    • PubChem Compound Summary for Isopropylphenylboronic deriv
    • Source:

Sources

Technical Profile: 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attributes & Synthetic Utility Guide[1][2]

Executive Summary

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) is a bifunctional organoboron building block characterized by significant steric crowding at the boron center due to the ortho-bromo substituent.[1][2][3] While its primary utility lies in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds, its effective molecular weight is frequently miscalculated in laboratory settings due to the spontaneous formation of boroxine anhydrides.[2]

This guide moves beyond basic physical data to address the "Effective Stoichiometry" problem—a common failure point in drug discovery workflows involving this reagent.

Physicochemical Profile
2.1 Molecular Weight & Isotopic Distribution

The presence of a bromine atom introduces a distinct isotopic signature that must be accounted for in High-Resolution Mass Spectrometry (HRMS).[1][2] Unlike standard organic molecules, the monoisotopic mass is not the sole dominant peak.[2]

PropertyValueTechnical Note
Formula C₉H₁₂BBrO₂
Average Molecular Weight 242.91 g/mol Used for bulk stoichiometric calculations (assuming 100% monomer).[2]
Monoisotopic Mass 242.0114 DaBased on ¹¹B and ⁷⁹Br.[2]
Isotopic Pattern ~1:1 SplitThe ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) isotopes create a "twin tower" mass spectral signature at m/z 242 and 244.[1][2]
Physical State White to off-white solidHygroscopic; store under inert atmosphere (Ar/N₂) at 2-8°C.
2.2 The "Effective Weight" Trap (Boroxine Equilibrium)

Critical Insight: Boronic acids are rarely 100% pure monomers.[1][2] Upon storage or drying, 2-bromo-4-isopropylphenylboronic acid undergoes reversible cyclotrimerization to form a boroxine anhydride, releasing three water molecules.[2]

  • Monomer MW: 242.91 g/mol [3][4]

  • Boroxine MW: 674.73 g/mol (Trimer)[2]

  • Effective Equivalent Weight: If the sample is 50% boroxine, weighing 242.9 mg does not deliver 1.0 mmol of reactive boron species.[2] It delivers significantly more boron, potentially leading to side reactions (homocoupling) or catalyst poisoning.[2]

Recommendation: Always verify the monomer/boroxine ratio via ¹H NMR (DMSO-d₆) prior to strict stoichiometric use, or add a slight excess (1.1–1.2 equiv) to account for variable hydration states.

Boroxine_Equilibrium cluster_conditions Equilibrium Drivers Monomer 3 × Boronic Acid Monomer (C9H12BBrO2) MW: 3 × 242.91 Transition Dehydration (- 3 H2O) Monomer->Transition Boroxine Boroxine Trimer (C27H30B3Br3O3) MW: 674.73 Transition->Boroxine  Thermodynamic  Equilibrium Vacuum Drying Vacuum Drying Vacuum Drying->Transition Promotes Trimer Protic Solvents Protic Solvents Protic Solvents->Transition Promotes Monomer

Figure 1: The dynamic equilibrium between the boronic acid monomer and its cyclic trimer (boroxine).[1][2] This conversion alters the effective molecular weight of the solid reagent.

Synthetic Utility: Overcoming Steric Hindrance

The 2-bromo substituent is strategically valuable but kinetically problematic.[2] It creates significant steric bulk around the boron atom, retarding the rate of transmetalation in Suzuki-Miyaura couplings.[2]

Mechanism of Interference:

  • Transmetalation: The large bromine atom prevents the palladium-aryl complex from easily approaching the boron center.[1][2]

  • Protodeboronation: The steric strain destabilizes the C-B bond, making the molecule susceptible to hydrolytic cleavage (losing the boron group entirely) before coupling occurs.[1][2]

Optimized Protocol: Sterically Demanding Suzuki Coupling

To couple 2-bromo-4-isopropylphenylboronic acid successfully, standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail.[1][2] The following protocol uses SPhos , a Buchwald ligand designed to facilitate transmetalation in hindered substrates.[2]

Reagents:

  • Aryl Halide Partner: 1.0 equiv[1]

  • Boronic Acid: 1.2 – 1.5 equiv (Excess accounts for steric slowness and potential deboronation)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: Toluene/Water (10:1)[2]

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl halide, 2-bromo-4-isopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1][2] Cap with a septum.[2]

  • Degassing: Evacuate and backfill with Argon three times.[2] Scientific Rationale: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvation: Inject degassed Toluene/Water via syringe.

  • Activation: Heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

Suzuki_Cycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Base + 2-Bromo-4-isopropylphenyl- boronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Biaryl Product Note CRITICAL: The ortho-bromo group hinders Transmetalation. Requires electron-rich, bulky ligands (SPhos). Note->TransMet

Figure 2: Catalytic cycle highlighting Transmetalation as the bottleneck for ortho-substituted boronic acids like 2-bromo-4-isopropylphenylboronic acid.[1][2]

Quality Control & Handling
4.1 HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1][2]

  • Note: The boronic acid may show peak tailing due to interaction with silanol groups on the column.[2]

4.2 Storage Stability

Boronic acids are susceptible to oxidation (forming phenols) and protodeboronation.[1][2]

  • Correct Storage: Tightly sealed, 4°C, dark.

  • Re-assay: If stored >6 months, check melting point (Standard range for analogs: 100–140°C, though specific experimental MP for this isomer is not widely published, necessitating internal validation).

References
  • Molecular Weight & Identification

    • National Center for Biotechnology Information.[2] (2023).[2] PubChem Compound Summary for CID 1451390-88-7 (Isomer Analog). Retrieved from [Link]

    • Note: While specific CAS 2096338-86-0 data is proprietary to vendors, calculation follows IUPAC atomic weight standards.[2]

  • Boroxine Equilibrium

    • Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][5][6][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.[2] [2]

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.[2] [Link]

  • Vendor Specification (Example)

Sources

In-Depth Technical Guide: Solubility & Handling of 2-Bromo-4-isopropylphenylboronic Acid

[1][2]

Executive Summary & Chemical Profile[1][2][3]

2-Bromo-4-isopropylphenylboronic acid (Structure: 2-Br-4-iPr-C₆H₃-B(OH)₂) is a functionalized arylboronic acid widely utilized as a building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling).[1][2] Its solubility behavior is governed by a complex interplay between the polar, hydrogen-bonding boronic acid moiety and the lipophilic 2-bromo and 4-isopropyl substituents.[1][2]

This guide addresses the critical solubility challenges associated with this compound, specifically the thermodynamic equilibrium between the free acid and its cyclic anhydride (boroxine), which often leads to inconsistent experimental results if not properly managed.[1]

Chemical Identity[2][4][5][6][7][8]
  • Chemical Name: 2-Bromo-4-isopropylphenylboronic acid[1][2][3]

  • Functional Class: Arylboronic Acid / Organoboron[1]

  • Key Structural Features:

    • Boronic Acid Group (-B(OH)₂): Amphiphilic, capable of hydrogen bonding; prone to reversible dehydration.[1][2]

    • Ortho-Bromo Substituent: Provides steric bulk near the boron center, influencing transmetallation rates and boroxine formation kinetics.[2]

    • Para-Isopropyl Group: Increases lipophilicity, enhancing solubility in non-polar organic solvents compared to unsubstituted phenylboronic acid.[2]

Solubility Profile & Solvent Compatibility[1][10]

The solubility of 2-Bromo-4-isopropylphenylboronic acid is not a static value but a dynamic equilibrium dependent on solvent polarity and water content.[1][2] The table below categorizes solvents based on their thermodynamic affinity for the compound.

Predicted Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic THF, DMF, DMSO High (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; these solvents stabilize the monomeric boronic acid species.[1][2]
Alcohols Methanol, Ethanol High (>50 mg/mL)Protodeboronation risk exists upon prolonged heating; excellent for initial dissolution due to H-bonding capability.[2]
Ethers 1,4-Dioxane, Et₂O Moderate-High Good solubility; Dioxane is the preferred co-solvent for aqueous Suzuki couplings.[1][2]
Chlorinated DCM, Chloroform Moderate The lipophilic isopropyl and bromo groups aid dissolution, but boroxine formation is accelerated in dry chlorinated solvents.
Aromatic Toluene, Xylene Moderate Soluble at elevated temperatures; often requires a polar co-solvent (e.g., small amount of alcohol) to prevent aggregation.[2]
Aliphatic Hexanes, Pentane Low (<1 mg/mL)Incompatible.[2] Used as an anti-solvent to precipitate the compound during purification.[2]
Aqueous Water Low (pH dependent)Insoluble at neutral pH.[2] Soluble as the boronate anion (-B(OH)₃⁻) at pH > 10 (using NaOH/K₂CO₃).[1][2]

Mechanistic Insight: The Boroxine Equilibrium[1]

A critical, often overlooked factor in boronic acid solubility is the dehydration equilibrium .[2] In dry organic solvents (like anhydrous Toluene or DCM) or during storage, three molecules of boronic acid dehydrate to form a cyclic trimer known as a boroxine .[2]

  • Boronic Acid (Monomer): The reactive species required for transmetallation in Suzuki coupling.[2]

  • Boroxine (Trimer): Often less reactive and can precipitate out of solution or alter stoichiometry.[2]

This equilibrium is reversible.[2] Adding water or a protic solvent shifts the equilibrium back to the monomeric acid.[2]

Visualization: Boronic Acid - Boroxine Equilibrium[1][2]

BoroxineEquilibriumAcidBoronic Acid Monomer(Reactive Species)BoroxineBoroxine Trimer(Anhydride Storage Form)Acid->Boroxine Dehydration(Dry Solvents/Heat)Water3 H₂OAcid->WaterBoroxine->Acid Hydrolysis(Add'n of Water/Base)Water->Boroxine

Figure 1: The reversible dehydration of 2-Bromo-4-isopropylphenylboronic acid.[1] In dry solvents, the equilibrium shifts right (Boroxine); in aqueous basic media, it shifts left (Boronate/Acid).[1]

Experimental Protocols

Protocol A: Preparation of High-Molarity Stock Solution (1.0 M)

For use in automated synthesis or flow chemistry.[1][2]

  • Solvent Selection: Use THF (Tetrahydrofuran) or DMF (Dimethylformamide) .[2] These solvents prevent boroxine precipitation.[2]

  • Weighing: Weigh 243 mg (approx. 1 mmol) of 2-Bromo-4-isopropylphenylboronic acid into a vial.

  • Addition: Add 0.8 mL of solvent.

  • Sonication: Sonicate for 30–60 seconds. The solution should be clear and colorless.

    • Note: If the solution remains hazy, it indicates partial dehydration to the boroxine.[2] Add 20 µL of water or methanol to hydrolyze the anhydride and clarify the solution.

  • Volume Adjustment: Make up to 1.0 mL with solvent.

Protocol B: Biphasic Solvent System for Suzuki Coupling

Optimized for sterically hindered ortho-bromo substrates.[1][2]

  • System: 1,4-Dioxane / Water (4:1 ratio).[2]

  • Procedure:

    • Dissolve the boronic acid (1.2 equiv) in 1,4-Dioxane.

    • Add the aryl halide partner and catalyst (e.g., Pd(dppf)Cl₂).[2]

    • Dissolve the base (K₂CO₃ or K₃PO₄, 2-3 equiv) in the water portion.[2]

    • Crucial Step: Degas both solutions separately before mixing to prevent oxidative homocoupling.[2]

    • Combine the phases. The boronic acid will partition between the organic phase and the interface, while the base activates it to the boronate species in the aqueous phase.[1]

Visualization: Suzuki Coupling Workflow

SuzukiWorkflowStartStart: 2-Bromo-4-isopropyl-phenylboronic acidSolventChoiceSelect Solvent SystemStart->SolventChoiceBranch1Single Phase(DMF or DMSO)SolventChoice->Branch1Branch2Biphasic(Toluene/H₂O or Dioxane/H₂O)SolventChoice->Branch2CheckSolCheck Solubility:Is solution clear?Branch1->CheckSolBranch2->CheckSolActionCloudyCloudy?Add 5% MeOH or H₂O(Hydrolyze Boroxine)CheckSol->ActionCloudyNoActionClearClear SolutionCheckSol->ActionClearYesActionCloudy->ActionClearReactionAdd Catalyst & Base(Heat to 80-100°C)ActionClear->Reaction

Figure 2: Decision tree for solvent selection and troubleshooting solubility issues prior to reaction initiation.

Troubleshooting & Purification

Issue: "Crashing Out" During Reaction

If the reaction mixture becomes a thick slurry upon heating:

  • Cause: Formation of insoluble boroxine anhydrides or palladium black aggregation.[2]

  • Solution: Add a co-solvent with high hydrogen-bond accepting capability (e.g., Ethanol or Isopropanol ).[2] The alcohol acts as a "dummy ligand" for the boron, forming a temporary boronic ester that is more soluble than the boroxine.[2]

Issue: Purification of Starting Material

If the boronic acid has degraded or dehydrated during storage:

  • Dissolve the crude solid in a minimum amount of 1M NaOH (converts to soluble boronate salt).[2]

  • Wash the aqueous layer with Et₂O (removes non-acidic organic impurities).[2]

  • Acidify carefully with 1M HCl to pH ~3. The boronic acid will precipitate.[2]

  • Filter and dry under vacuum at room temperature (do not heat, or it will dehydrate to boroxine).[2]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[2] Link

  • Iwamura, H., et al. (2020).[2] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

  • PubChem. (n.d.).[2] 4-Isopropylphenylboronic acid (Analog Data). National Library of Medicine.[2] Link[1][2]

Disclaimer: While the solubility trends presented are based on established chemical principles and analog data, specific batch-to-batch variations (especially regarding boroxine content) can affect precise solubility limits.[1][2] Always perform a pilot solubility test.

Technical Guide: Safety & Handling of 2-Bromo-4-isopropylphenylboronic Acid

[1]

Executive Summary

This technical guide outlines the operational safety, stability management, and experimental handling of 2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0).[1] Primarily utilized as a sterically demanding building block in Suzuki-Miyaura cross-coupling reactions, this compound presents specific challenges related to protodeboronation and anhydride (boroxine) formation.[1] This document is designed for researchers and process chemists, prioritizing self-validating protocols over generic safety advice.

Physicochemical Profile & Identity

Accurate identification is the first step in safety. The ortho-bromo substituent introduces steric strain that can influence both reactivity and stability compared to non-substituted phenylboronic acids.[1]

PropertySpecification
Chemical Name (2-Bromo-4-isopropylphenyl)boronic acid
CAS Number 2096338-86-0
Molecular Formula C₉H₁₂BBrO₂
Molecular Weight 242.91 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water
Key Structural Feature Ortho-bromo group (steric hindrance); Para-isopropyl group (electron-donating)

Hazard Identification (GHS Classification)

While not classified as acutely toxic, the compound poses significant irritation risks typical of arylboronic acids.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality: The boronic acid moiety is a mild Lewis acid, capable of reversible covalent bonding with diols (e.g., carbohydrates in mucous membranes), leading to irritation upon inhalation or contact.

Stability Management: The Boroxine Equilibrium

A critical technical nuance in handling boronic acids is their tendency to dehydrate into cyclic trimers known as boroxines (anhydrides). This is not a degradation in the sense of decomposition, but it alters the stoichiometry of reactions.[1]

Mechanism of Anhydride Formation

Storage under ambient conditions with fluctuating humidity promotes the equilibrium shown below. If the material is "wet" (contains water), it remains the acid. If "dry" or heated, it forms the boroxine.

BoroxineEquilibriumAcid3 x Boronic Acid(Monomer)ProcessDehydration(-3 H2O)Acid->ProcessBoroxineBoroxine(Cyclic Trimer)Process->BoroxineBoroxine->ProcessHydrolysis(+ H2O)

Figure 1: The reversible dehydration of boronic acids to boroxines.[1] This equilibrium impacts the effective molecular weight during weighing.[1]

Storage Protocol
  • Temperature: Store at 2-8°C . Lower temperatures reduce the rate of spontaneous dehydration and oxidation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While air-stable for short periods, long-term exposure to oxygen can lead to the formation of phenols (via C-B bond oxidation), especially given the electron-rich isopropyl group.[1]

  • Container: Tightly sealed glass vials with PTFE-lined caps. Avoid long-term storage in plastic, which may be permeable to moisture.[1]

Operational Safety & Handling Workflow

The following workflow integrates safety controls with quality assurance steps to ensure experimental success.

Self-Validating Purity Check

Before using this reagent in critical synthesis (e.g., GMP steps or library synthesis), you must validate its state.[1]

  • 1H-NMR Validation: Dissolve a sample in DMSO-d6. Check for the presence of distinct peaks corresponding to the boroxine form versus the monomer.

  • Stoichiometry Correction: If the sample contains significant boroxine, calculate the effective molecular weight (Boroxine MW / 3) to ensure correct molar equivalents in your reaction.

Handling Workflow Diagram

HandlingWorkflowcluster_storageStorage Phasecluster_prepPreparation Phasecluster_useExperimental PhaseStoreStorage (2-8°C)Inert AtmosphereWarmWarm to Room Temp(Prevent Condensation)Store->WarmOpenOpen in Fume Hood(PPE: Gloves, Goggles)Warm->OpenQCQC Check (NMR)Verify Boroxine RatioOpen->QCWeighWeigh Reagent(Adjust for Purity)QC->WeighPassReactSuzuki Coupling(Degassed Solvent)Weigh->React

Figure 2: Operational workflow ensuring safety and stoichiometric accuracy.

Experimental Handling: Suzuki-Miyaura Coupling

When utilizing 2-Bromo-4-isopropylphenylboronic acid in cross-coupling:

  • Protodeboronation Risk: The ortho-bromo substituent increases steric bulk, which can slow down transmetalation.[1] This delay increases the window for protodeboronation (loss of the B(OH)₂ group), a common side reaction in base-catalyzed conditions.[1]

    • Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible.[1]

  • Catalyst Selection: Due to the steric hindrance at the ortho position, highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended over simple Pd(PPh₃)₄.[1]

  • Inert Atmosphere: Strictly degas solvents. Oxygen promotes homocoupling and phenol formation, consuming the boronic acid.

Waste Disposal & Environmental Impact

Boron compounds are regulated in many jurisdictions due to potential phytotoxicity.

  • Segregation: Do not mix with general organic waste if your facility has specific boron streams.

  • Quenching: Quench reaction mixtures with water/ammonium chloride before disposal to hydrolyze any reactive intermediates.

  • Disposal: Incineration is the standard method, but ensure the waste contractor is aware of the boron content, as it forms boric oxide ash.[1]

References

  • BLD Pharm. (n.d.). (2-Bromo-4-isopropylphenyl)boronic acid MSDS. Retrieved from [1][2]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine equilibrium).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Arylboronic Acids (Generic Class). Retrieved from [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[3] (Reference for Protodeboronation mechanisms).

Strategic Functionalization of 2-Bromo-4-isopropylphenylboronic Acid: Regiocontrol and Boron Retention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boron Paradox"

The functionalization of 2-Bromo-4-isopropylphenylboronic acid presents a classic "Boron Paradox" in organic synthesis. While the boronic acid moiety (


) is the molecule's most valuable handle for downstream Suzuki-Miyaura coupling, it is simultaneously its most vulnerable point during Electrophilic Aromatic Substitution (EAS).

Direct EAS attempts on this substrate frequently result in protodeboronation (replacement of boron with hydrogen) or ipso-substitution (replacement of boron with the electrophile), rather than the desired C-H functionalization.

This guide outlines a high-fidelity workflow to bypass these failure modes. By leveraging MIDA (N-methyliminodiacetic acid) boronate protection, we convert the labile Lewis-acidic boron into a robust, tetracoordinate species. This strategy alters the electronic landscape, protects the boron center, and enforces regioselectivity at the C5 position , the only electronically and sterically viable site.

Mechanistic Analysis: The Electronic & Steric Battlefield

To design a successful protocol, we must first map the competing electronic vectors and steric barriers on the arene ring.

Substituent Effects[1][2][3]
  • Isopropyl (

    
    ) at C4:  Strong activator (inductive effect). Directs ortho (to C3 and C5).
    
  • Bromine (

    
    ) at C2:  Weak deactivator but ortho/para director. Directs to C1 (ipso), C3 (ortho), and C5 (para).
    
  • Boronic Acid (

    
    ) at C1:  Moderate deactivator (electron-withdrawing via empty p-orbital). Meta-director (to C3 and C5).
    
The Regioselectivity Consensus

All three substituents electronically favor C3 and C5 . However, steric reality dictates the outcome:

  • Position C3: Located between the bulky Bromine and Isopropyl groups.[1] This site is sterically "sandwiched" and kinetically inaccessible.

  • Position C5: Activated by the Isopropyl group (ortho) and Bromine (para). It is sterically accessible.[1]

  • Position C1 (Ipso): Highly vulnerable to attack by strong electrophiles (e.g., nitronium ion), leading to loss of the boron moiety.

Visualization of Reactivity Vectors

RegioselectivityMap Substrate 2-Bromo-4-isopropylphenylboronic acid C3 Position C3 (Electronic: +++) (Steric: BLOCKED) Substrate->C3 Ortho to iPr Ortho to Br C5 Position C5 (Electronic: ++) (Steric: OPEN) TARGET SITE Substrate->C5 Ortho to iPr Para to Br C1 Position C1 (Ipso) (Risk: Deboronation) Substrate->C1 Ipso Attack

Figure 1: Regioselectivity map showing the convergence of electronic effects at C5 and the steric blockade at C3.[1]

Strategic Workflow: The MIDA Solution

Direct nitration or halogenation of the free boronic acid is not recommended due to the high rate of ipso-substitution. The industry-standard approach involves protecting the boron as a MIDA boronate.

Why MIDA?

  • Hybridization Change: Converts the

    
     hybridized boron (Lewis acid) to an 
    
    
    
    hybridized center. This eliminates the empty p-orbital, shutting down the electronic pathway for ipso-attack.
  • Chemical Stability: MIDA boronates are stable to acidic nitrating conditions (e.g., fuming

    
    ) and oxidants (Jones reagent) that would destroy the free acid or pinacol ester.
    
  • Purification: They are silica-stable, crystalline solids, allowing for easy purification of the functionalized intermediate.

The Protocol Architecture

Workflow Start Free Boronic Acid (Substrate) Step1 Step 1: MIDA Protection (Dean-Stark / Toluene) Start->Step1 MIDA, Reflux Fail Direct EAS: Protodeboronation Start->Fail No Protection Step2 Step 2: EAS Reaction (Nitration/Bromination at C5) Step1->Step2 Electrophile (E+) Step3 Step 3: Hydrolysis (NaOH / THF) Step2->Step3 Deprotection End Functionalized Boronic Acid Step3->End Yield >80%

Figure 2: Comparative workflow demonstrating the necessity of MIDA protection for successful functionalization.

Detailed Experimental Protocols

These protocols are designed for a 5.0 mmol scale but are linearly scalable.

Step 1: MIDA Protection

This step "cages" the boron, rendering it inert to the subsequent EAS conditions.

  • Reagents: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent: Toluene:DMSO (10:1).

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap.

    • Add substrate and MIDA in Toluene/DMSO.

    • Reflux for 12–16 hours with azeotropic removal of water.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Acetone/Ether or purify via flash chromatography (EtOAc/MeOH).

  • Checkpoint:

    
    B NMR should show a shift from ~30 ppm (broad, 
    
    
    
    ) to ~10-12 ppm (sharp,
    
    
    ).
Step 2: Electrophilic Aromatic Substitution (Example: Nitration)

With the boron protected, we target the C5 position.

  • Reagents: MIDA-Boronate intermediate (1.0 equiv), Fuming

    
     (1.1 equiv), 
    
    
    
    (catalytic) or
    
    
    (solvent).
  • Conditions:

    
     to 
    
    
    
    .
  • Procedure:

    • Dissolve the MIDA boronate in nitromethane or acetic anhydride.

    • Cool to

      
      .
      
    • Add fuming nitric acid dropwise (exothermic).

    • Stir at

      
       for 1 hour. Monitor by HPLC.
      
    • Quench with ice water. Extract with EtOAc.

  • Regioselectivity Validation: The product will be the 5-nitro derivative.

    • NMR Evidence: Look for two aromatic singlets (para to each other) in the

      
      H NMR if C3 and C6 protons remain, but here we have substituents at 1, 2, 4.
      
    • Proton Assignment: The remaining aromatic protons are at C3 and C6.

      • H-C3: Singlet (sandwiched).

      • H-C6: Singlet (para to H-C3).

      • Note: The coupling pattern simplifies significantly.

Step 3: MIDA Deprotection (Hydrolysis)

Restoring the free boronic acid for Suzuki coupling.

  • Reagents: 1M NaOH (aq), THF.

  • Procedure:

    • Dissolve the functionalized MIDA boronate in THF.

    • Add 1M NaOH (3 equiv). Stir at room temperature for 30 mins.

    • Quench with 1M HCl (carefully, to pH 6-7). Do not acidify below pH 5 to avoid protodeboronation of the new species.

    • Extract with EtOAc.

Comparative Data: Protection Strategies

FeatureFree Boronic AcidPinacol EsterMIDA Boronate
Nitration Tolerance Poor (Ipso-substitution)Moderate (Hydrolysis risk)Excellent (Inert)
Boron Hybridization

(Lewis Acid)

(Lewis Acid)

(Coordinatively Saturated)
Chromatography Difficult (Streaking)GoodExcellent (Stable on Silica)
Atom Economy HighModerateModerate
Recommendation Avoid for EASAlternativePreferred

Troubleshooting & Quality Control

Monitoring "Boron Leakage"

During the EAS step, if the MIDA group hydrolyzes or if the conditions are too harsh, you may observe 2-bromo-4-isopropyl-1-nitrobenzene (the product of nitrodeboronation).

  • Detection: Check GC-MS for a mass corresponding to

    
    .
    
  • Correction: Lower the reaction temperature and ensure anhydrous conditions during the EAS step.

Handling the "Sandwich" Proton (H-C3)

The proton at C3 is chemically distinct but sterically shielded. In


H NMR, this proton typically appears as a singlet slightly downfield due to the deshielding effect of the adjacent Bromine and Isopropyl group. Do not confuse this with the C6 proton, which will be influenced by the Boron (or MIDA) group.

References

  • MIDA Boronates in Synthesis: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Nitration of Arylboronic Acids: Prakash, G. K. S., et al. (2007). "Ipso-Nitration of Arylboronic Acids." Journal of Organic Chemistry.

  • Stability of Boronic Esters: Gonzalez, J. A., et al. (2012). "Stability of Boronic Esters under Hydrolytic and Oxidative Conditions." Organic Letters.

  • General EAS Mechanism: Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism."

Sources

A Theoretical Exploration of the Electronic Landscape of 2-Bromo-4-isopropylphenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Electronic Nuances of a Key Building Block

In the landscape of modern drug discovery and materials science, phenylboronic acids stand as versatile and indispensable building blocks. Their unique chemical reactivity, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their importance in the synthesis of complex organic molecules.[1] Beyond their role as synthetic intermediates, the intrinsic electronic properties of substituted phenylboronic acids are increasingly recognized as critical determinants of their biological activity and material performance. This guide delves into a comprehensive theoretical investigation of the electronic properties of a specific, yet underexplored, derivative: 2-Bromo-4-isopropylphenylboronic acid.

While experimental characterization provides invaluable macroscopic data, a theoretical approach allows us to probe the sub-atomic world, revealing the intricate dance of electrons that governs the molecule's behavior. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding and predicting the electronic characteristics of this compound. By leveraging established computational chemistry techniques, we aim to provide a foundational understanding of its structure, reactivity, and potential for interaction, thereby accelerating its application in novel therapeutic and material contexts.

I. The Strategic Importance of 2-Bromo-4-isopropylphenylboronic Acid

The unique substitution pattern of 2-Bromo-4-isopropylphenylboronic acid—featuring a bulky, electron-donating isopropyl group and an electron-withdrawing bromine atom ortho to the boronic acid moiety—suggests a complex interplay of steric and electronic effects. This intricate balance is precisely what makes a theoretical investigation so compelling. Understanding the electronic consequences of these substituents is paramount for predicting:

  • Reactivity in Cross-Coupling Reactions: The electron density at the carbon-boron bond is a key factor in the transmetalation step of the Suzuki-Miyaura coupling.

  • Acidity (pKa): The acidity of the boronic acid is crucial for its solubility and its interaction with biological targets.[2]

  • Intermolecular Interactions: The electrostatic potential surface dictates how the molecule will interact with other molecules, including proteins and other components of a material.

  • Spectroscopic Signatures: Theoretical calculations can predict and help interpret experimental spectra (e.g., NMR, UV-Vis).[3]

This guide will provide a detailed roadmap for a computational study designed to elucidate these critical electronic properties.

II. Theoretical Methodology: A Quantum Mechanical Toolkit

To dissect the electronic properties of 2-Bromo-4-isopropylphenylboronic acid, a multi-faceted computational approach is required. The cornerstone of this investigation is Density Functional Theory (DFT), a powerful and cost-effective method for studying the electronic structure of molecules.[4]

A. Computational Workflow

The following diagram outlines the proposed computational workflow, a systematic approach to ensure the accuracy and reliability of the theoretical predictions.

computational_workflow A Geometry Optimization B Frequency Analysis A->B Verify Minimum C Single-Point Energy Calculation B->C Confirm Stability D Electronic Property Analysis C->D Extract Wavefunction E HOMO/LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G

Caption: Computational workflow for the theoretical analysis of 2-Bromo-4-isopropylphenylboronic acid.

B. Step-by-Step Protocol

1. Geometry Optimization:

  • Objective: To find the most stable three-dimensional arrangement of atoms in the molecule.

  • Methodology: DFT calculations using a suitable functional, such as B3LYP, and a robust basis set, like 6-311++G(d,p), will be employed.[3] The choice of this functional and basis set offers a good balance between computational cost and accuracy for organic molecules. The optimization should be performed without any symmetry constraints to allow for the identification of the true global minimum energy conformation. Given the rotational freedom of the hydroxyl groups and the isopropyl group, a conformational search is crucial to identify all low-energy conformers.[2]

  • Rationale: An accurate molecular geometry is the foundation for all subsequent electronic property calculations. Small changes in bond lengths and angles can significantly impact the electronic distribution.

2. Frequency Analysis:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Methodology: A vibrational frequency calculation will be performed on the optimized structure at the same level of theory.

  • Rationale: The absence of imaginary frequencies confirms that the structure is a stable minimum and not a transition state.[5] This step is a critical self-validation of the computational protocol.

3. Single-Point Energy and Wavefunction Calculation:

  • Objective: To obtain a high-quality electronic wavefunction for the optimized geometry.

  • Methodology: A single-point energy calculation will be performed using the optimized geometry. This calculation will generate the molecular orbitals and the electron density distribution.

  • Rationale: The resulting wavefunction is the primary source of information for all subsequent electronic property analyses.

4. Analysis of Electronic Properties:

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[7] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, corresponding to the Lewis structure representation.[8] This analysis yields natural atomic charges, which are generally considered more reliable than Mulliken charges, and allows for the quantification of donor-acceptor interactions within the molecule.[7]

III. Predicted Electronic Properties and Their Implications

Based on the proposed theoretical framework, we can anticipate the following key electronic features for 2-Bromo-4-isopropylphenylboronic acid:

Electronic PropertyPredicted CharacteristicImplication for Reactivity and Application
HOMO Distribution Likely localized on the phenyl ring, with significant contributions from the isopropyl group and the bromine atom.The electron-donating isopropyl group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
LUMO Distribution Primarily centered on the boronic acid moiety and the antibonding orbitals of the C-Br bond.The LUMO's location indicates that the boronic acid group is the primary site for nucleophilic attack.
HOMO-LUMO Gap Expected to be moderate, suggesting a balance between stability and reactivity.A smaller gap would imply higher reactivity, which is desirable for applications like Suzuki-Miyaura coupling.
Molecular Electrostatic Potential Negative potential (red) around the oxygen atoms of the boronic acid and the bromine atom. Positive potential (blue) around the hydrogen atoms of the hydroxyl groups and the boron atom.The electronegative oxygen and bromine atoms will be sites for hydrogen bonding and other electrostatic interactions. The acidic protons of the boronic acid will be prone to deprotonation.
Natural Atomic Charges The boron atom will carry a significant positive charge. The oxygen and bromine atoms will be negatively charged. The carbon atom attached to the boron will also have a partial positive charge.The charge distribution confirms the electrophilic nature of the boron center and the nucleophilic character of the oxygen and bromine atoms.

IV. Visualizing Electronic Interactions: A Deeper Dive

To further illustrate the concepts discussed, the following diagram depicts the key intramolecular donor-acceptor interactions that can be elucidated through NBO analysis.

nbo_interactions LP_O LP(O) p_B p(B) LP_O->p_B n -> p LP_Br LP(Br) pi_ring π(C=C) LP_Br->pi_ring n -> π sigma_star_CB σ(C-B) pi_ring->sigma_star_CB π -> σ

Sources

Methodological & Application

Application Note: Advanced Protocols for the Cross-Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Challenges

The Substrate Profile

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) is a high-value bifunctional building block. Its unique structure presents a dichotomy of utility and difficulty:

  • Utility: It allows for the sequential construction of polysubstituted biaryls. The boronic acid moiety (

    
    ) serves as the first coupling handle, while the ortho-bromide (
    
    
    
    ) remains available for secondary functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
  • Difficulty: The molecule combines steric hindrance (ortho-Br) with electronic deactivation (electron-rich isopropyl group). Furthermore, ortho-haloarylboronic acids are notoriously prone to protodeboronation and competitive self-coupling .

The "Transmetallation Wall"

Standard catalysts like


 or 

often fail with this substrate. The failure mechanism is kinetic:
  • Oxidative Addition: Fast (into the external electrophile).

  • Transmetallation: Rate-Limiting Step. The bulky bromine atom at the ortho position of the boronic acid creates a steric clash with the palladium center, significantly raising the activation energy for the transfer of the aryl group.

  • Side Reactions: Because transmetallation is slow, the boronic acid has time to undergo base-catalyzed protodeboronation (yielding 3-bromocumene), or the catalyst may degrade.

Part 2: Catalyst Selection Strategy

To overcome the "Transmetallation Wall," the catalyst system must possess specific architectural features: bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) . These ligands facilitate oxidative addition and, counter-intuitively, accelerate transmetallation by creating a highly active, mono-ligated Pd(0) species.

Recommended Catalyst Systems
TierCatalyst SystemLigand ClassMechanism of ActionRecommended For
1 SPhos Pd G3 Biaryl Phosphine (Buchwald)Enhances transmetallation via Pd-O interaction; highly active for hindered substrates.General Purpose. Best balance of yield and speed.
2 XPhos Pd G3 Biaryl Phosphine (Buchwald)Larger steric bulk than SPhos; boosts reductive elimination.Extremely Hindered partners (e.g., ortho-substituted electrophiles).
3 Pd-PEPPSI-IPr NHC (Carbene)Strong

-donation stabilizes Pd; "throw-away" pyridine ligand ensures rapid initiation.
Difficult/Unstable substrates; high resistance to air/moisture.
4

+

Alkyl PhosphineElectron-rich ligand promotes oxidative addition.Cost-Sensitive scale-up where ultra-high activity isn't critical.

Part 3: Mechanistic Visualization

The following diagram illustrates the specific kinetic bottleneck (Transmetallation) caused by the ortho-bromo group and how specialized ligands (L) overcome it.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar'-X PdII_ArX L-Pd(II)-Ar'-X OxAdd->PdII_ArX Transmetallation Transmetallation (RATE LIMITING) PdII_ArX->Transmetallation Substrate 2-Bromo-4-isopropyl- phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base Base Base (OH-) Base->Boronate Boronate->Transmetallation Steric Clash (Ortho-Br) PdII_Diaryl L-Pd(II)-Ar'-Ar Transmetallation->PdII_Diaryl Facilitated by SPhos/XPhos RedElim Reductive Elimination (Fast) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Br preserved) RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step due to the ortho-bromine substituent.

Part 4: Optimized Experimental Protocol

Protocol A: Chemoselective Coupling with Aryl Chlorides/Bromides

Objective: Couple the boronic acid moiety with an external Aryl Halide (


) while preserving the internal bromine.

Reagents:

  • Nucleophile: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv)

  • Electrophile: Aryl Chloride or Bromide (1.0 - 1.2 equiv)

    • Note: Use electron-deficient Aryl Chlorides or Aryl Bromides to ensure they react faster than the internal bromide.

  • Catalyst: SPhos Pd G3 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Electrophile (1.0 mmol), Boronic Acid (1.0 mmol, 243 mg), and SPhos Pd G3 (0.02 mmol, 15 mg).

    • Crucial: If using a separate ligand and metal source (e.g.,

      
       + SPhos), add them now (Ratio Pd:L = 1:2).
      
  • Degassing:

    • Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

      
      ).
      
    • Add the solvent (e.g., 4 mL Toluene + 0.4 mL Water) via syringe. The solvent must be degassed (sparged with inert gas for 15 mins) prior to addition.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Base Addition:

    • Add the Base.[1][2][3] If using solid

      
      , it can be added in step 1. If using an aqueous solution (e.g., 2M 
      
      
      
      ), add it now via syringe.
    • Expert Tip: For base-sensitive substrates, use anhydrous

      
       in Toluene.
      
  • Reaction:

    • Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Time: Typically 2–6 hours.

    • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the Aryl Halide. The Boronic Acid may show some protodeboronation (formation of 3-bromocumene); this is a common side product.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Dilute with EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography. The product will be a biaryl with an intact bromine atom.

Protocol B: Troubleshooting & Optimization

Use this decision tree if Protocol A yields poor results.

Optimization Start Low Yield? Issue1 Protodeboronation? (Product = 3-Bromocumene) Start->Issue1 Issue2 No Reaction? (SM Recovered) Start->Issue2 Issue3 Homocoupling? (Ar'-Ar' or Ar-Ar) Start->Issue3 Sol1 Switch to Anhydrous Conditions (Dioxane, Cs2CO3) Issue1->Sol1 Sol2 Increase Temp (110°C) Switch to XPhos Pd G3 Issue2->Sol2 Sol3 Degas Solvents Longer Reduce Catalyst Loading Issue3->Sol3

Figure 2: Troubleshooting decision tree for common failure modes.

Part 5: Data Summary & Expectations

ParameterStandard ConditionOptimization for StabilityOptimization for Speed
Solvent Toluene/

(10:1)
THF (Anhydrous)1,4-Dioxane/

Base

(3 eq)

(Dry)

(aq)
Temp 80°C60°C100°C (Microwave)
Catalyst SPhos Pd G3Pd-PEPPSI-IPrXPhos Pd G3
Expected Yield 75-90%60-80%85-95%

Part 6: References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Biaryls." Journal of the American Chemical Society, 2007.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006.

  • Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.

Sources

Application Note: Chemoselective Heck Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Core Directive

The Substrate Challenge: Orthogonal Reactivity

The target substrate, 2-Bromo-4-isopropylphenylboronic acid , presents a classic "orthogonal reactivity" challenge in palladium catalysis. It contains two distinct cross-coupling handles:

  • Aryl Bromide (C-Br): The electrophile in Heck, Suzuki, and Sonogashira couplings.

  • Boronic Acid (C-B(OH)₂): The nucleophile in Suzuki-Miyaura coupling.

The Core Objective: Perform a Heck reaction (alkenylation) at the C-Br position while preserving the C-B(OH)₂ moiety for subsequent downstream diversification (e.g., a sequential Suzuki coupling).

Critical Constraints
  • Steric Hindrance: The bromine is at the ortho position relative to the boronic acid. This creates significant steric strain, impeding the oxidative addition of Pd(0).

  • Chemoselectivity: Standard Suzuki conditions (aqueous base, heat) will destroy the boronic acid via homocoupling or protodeboronation before the Heck reaction completes.

  • Protodeboronation: Aryl boronic acids with ortho-substituents are highly prone to hydrolytic deboronation under basic, aqueous conditions at high temperatures.

Mechanistic Pathway & Chemoselectivity

To achieve the desired transformation, we must exploit the kinetic difference between oxidative addition (C-Br bond) and transmetallation (C-B bond).

Reaction Logic[1][2]
  • Oxidative Addition (Fast): Pd(0) inserts into the C-Br bond. This is generally faster than boronic acid activation if the base is chosen correctly.

  • Coordination/Insertion: The alkene coordinates and inserts.

  • Beta-Hydride Elimination: The product is released.

  • Suppression of Suzuki: By using anhydrous conditions and non-hydroxide bases , we prevent the formation of the reactive boronate species [Ar-B(OH)₃]⁻, effectively "masking" the boronic acid during the Heck cycle.

Heck_Pathway Start Substrate: 2-Br-4-iPr-Ph-B(OH)2 OxAdd Intermed A: Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Side Side Reaction: Protodeboronation Start->Side Aq. Base/Heat Pd0 Pd(0) Catalyst Pd0->OxAdd Alkene Alkene Insertion OxAdd->Alkene + Olefin Prod Heck Product (Boronic Acid Intact) Alkene->Prod - HBr (Base)

Figure 1: Chemoselective pathway.[1] The red dotted line represents the degradation pathway to be avoided via anhydrous protocols.

Experimental Protocols

Two protocols are recommended. Protocol A is the primary method for robustness. Protocol B (Jeffery Conditions) is the alternative if steric hindrance results in low conversion.

Protocol A: Anhydrous "Ligand-Controlled" Heck

Best for: High chemoselectivity and preserving the boronic acid.

Reagents:

  • Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv)

  • Alkene: e.g., Methyl acrylate, Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: P(o-tol)₃ (10-15 mol%) - Crucial for ortho-substituted bromides.

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv) - Organic bases minimize deboronation.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Charging: Add the boronic acid substrate, Pd(OAc)₂, and P(o-tol)₃.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir for 5 mins to pre-complex the catalyst.

  • Activation: Add the alkene followed by the amine base (Et₃N) via syringe.

  • Reaction: Heat the sealed vessel to 80–90 °C for 12–24 hours. Note: Do not exceed 100 °C to prevent thermal decomposition of the boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash carefully with 0.5 M HCl (to remove base) followed by brine. Avoid basic washes (NaOH/NaHCO₃) which might extract the boronic acid product into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically acidified silica or rapid elution).

Protocol B: "Jeffery Conditions" (Phase Transfer)

Best for: Highly sterically hindered substrates where Protocol A fails.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: NaHCO₃ (2.5 equiv) - Solid/mild base.

  • Solvent: DMF (Anhydrous).

Methodology:

  • Mix substrate, Pd(OAc)₂, TBAB, and solid NaHCO₃ in a vial.

  • Add DMF and the alkene.

  • Heat to 70–80 °C . The TBAB acts as a phase-transfer agent and stabilizes "ligand-free" Pd nanoparticles, which are highly active for hindered bromides.

  • Critical Monitoring: Monitor strictly by HPLC/TLC. Stop immediately upon consumption of bromide to prevent side reactions with the boronic acid.

Data Summary & Troubleshooting

ParameterProtocol A (Phosphine)Protocol B (Jeffery)
Active Species Pd(0)-P(o-tol)₃Pd-Nanoclusters / Anionic Pd
Steric Tolerance GoodExcellent
Boronic Stability High (Anhydrous/Amine base)Moderate (Solid carbonate used)
Reaction Temp 80–90 °C70–80 °C
Primary Risk Slow conversionProtodeboronation if wet
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The isopropyl group and ortho-boronic acid create a "steric wall."

    • Fix: Switch to Protocol B or use a Buchwald ligand (e.g., SPhos) which is designed for extreme steric hindrance.

  • Issue: Protodeboronation (Loss of B(OH)₂).

    • Observation: Product mass = Expected - 44 (loss of B(OH)₂ + H).

    • Fix: Ensure DMF is strictly anhydrous. Switch base from inorganic (NaHCO₃) to hindered organic (DIPEA). Lower temperature to 70 °C and extend time.

  • Issue: Homocoupling (Suzuki Side Product).

    • Observation: Biaryl formation.[3]

    • Fix: This occurs if the boronic acid activates. Ensure no water is present. Remove any sources of Pd(II) reduction before the alkene is added (pre-stirring helps).

Experimental Workflow Visualization

Workflow Start Start: Dry Reaction Vessel (Argon Purge) Reagents Add: Substrate + Pd(OAc)2 + P(o-tol)3 + Solvent Start->Reagents BaseAdd Add: Alkene + Et3N (Syringe Addition) Reagents->BaseAdd Heat Heat: 85°C, 16h (Monitor TLC/LCMS) BaseAdd->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Workup Workup: Dilute EtOAc Wash 0.5M HCl -> Brine Check->Workup Yes Purify Purify: Flash Column (Acidified Silica) Workup->Purify

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Boronic Acid stability).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses protodeboronation mechanisms). Link

Sources

synthesis of carbazoles using 2-Bromo-4-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The carbazole moiety is a privileged scaffold in materials science (OLED host materials, hole-transport layers) and medicinal chemistry (alkaloids, kinase inhibitors). While simple carbazoles are abundant, regioselective synthesis of substituted carbazoles remains a synthetic challenge.[1]

This Application Note details the strategic use of 2-Bromo-4-isopropylphenylboronic acid as a bifunctional building block. Unlike standard phenylboronic acids, this reagent possesses an ortho-bromo substituent relative to the boron center. This unique architecture allows for a "Suzuki-Miyaura / Buchwald-Hartwig" cascade or stepwise sequence, enabling the precise construction of 2-isopropyl-9H-carbazole derivatives.

The protocol below prioritizes the Stepwise Nitro-Reduction Route , chosen for its high reliability, scalability, and immunity to catalyst poisoning often seen in direct amine couplings.

Strategic Analysis: The "Orthogonal Halide" Advantage

The core challenge in using poly-halogenated/boronated reagents is chemoselectivity. 2-Bromo-4-isopropylphenylboronic acid presents two reactive centers:

  • C(sp2)–B(OH)₂ (Position 1): Susceptible to Transmetallation (Suzuki Coupling).

  • C(sp2)–Br (Position 2): Susceptible to Oxidative Addition (Buchwald-Hartwig Amination).

The Synthetic Logic: By reacting this reagent with an aryl halide bearing a nitro group (e.g., 1-iodo-2-nitrobenzene), we direct the Palladium catalyst exclusively to the C–B bond first (Suzuki), leaving the C–Br bond intact. The subsequent reduction of the nitro group reveals an amine, which is then perfectly positioned to attack the C–Br bond intramolecularly to close the carbazole ring.

Regiochemical Outcome: Based on the substitution pattern (Boron at C1, Bromine at C2, Isopropyl at C4), the final cyclization yields 2-isopropyl-9H-carbazole (assuming an unsubstituted coupling partner).

Experimental Protocol: The Robust "Nitro" Route

Phase A: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-bromo-4-isopropyl-2'-nitrobiphenyl

Reagents & Stoichiometry:

Component Equiv. Role
2-Bromo-4-isopropylphenylboronic acid 1.1 Nucleophile
1-Iodo-2-nitrobenzene 1.0 Electrophile
Pd(PPh₃)₄ 0.05 Catalyst (Pd(0))
K₂CO₃ (2M aq.) 3.0 Base

| DME / Ethanol / Water | Solvent | (4:1:1 Ratio) |

Step-by-Step:

  • Degassing: Charge a reaction flask with DME, Ethanol, and Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Loading: Add 1-iodo-2-nitrobenzene (1.0 eq) and 2-Bromo-4-isopropylphenylboronic acid (1.1 eq).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) and aqueous K₂CO₃.

  • Reaction: Heat to 80°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The boronic acid spot should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Phase B: Nitro Reduction

Objective: Synthesis of 2'-bromo-4'-isopropyl-2-aminobiphenyl

Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to absolutely prevent accidental de-bromination.

  • Suspend the nitro-biphenyl intermediate in Ethanol/Acetic Acid (5:1) .

  • Add Iron powder (Fe, 5.0 eq) .

  • Reflux at 90°C for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Neutralize filtrate with NaHCO₃, extract with EtOAc, and concentrate to yield the amine intermediate.

Phase C: Intramolecular Buchwald-Hartwig Cyclization

Objective: Ring closure to 2-isopropyl-9H-carbazole

Reagents & Stoichiometry:

Component Equiv. Role
Amine Intermediate (from Phase B) 1.0 Precursor
Pd(OAc)₂ 0.05 Pre-catalyst
SPhos or XPhos 0.10 Ligand (Crucial for steric bulk)
Cs₂CO₃ 2.0 Base

| Toluene | Solvent | 0.1 M Concentration |

Step-by-Step:

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix Pd(OAc)₂ and SPhos in Toluene and stir for 10 mins to generate the active catalytic species.

  • Reaction: Add the amine intermediate and Cs₂CO₃.

  • Heating: Heat to 100°C for 12 hours.

  • Observation: The reaction mixture will darken. Full conversion is usually rapid due to the intramolecular nature (high effective molarity).

  • Isolation: Filter through a silica plug, concentrate, and recrystallize from Hexane/CH₂Cl₂ to obtain the pure carbazole.

Visualization of Workflows

Figure 1: Reaction Pathway & Regiochemistry

This diagram illustrates the transformation of the starting material into the final carbazole scaffold, highlighting the fate of the isopropyl group.

ReactionPathway SM1 2-Bromo-4-isopropyl- phenylboronic acid Inter1 Intermediate A: 2-Nitro-2'-bromo- 4'-isopropylbiphenyl SM1->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 (Chemoselective at Boron) SM2 1-Iodo-2-nitrobenzene SM2->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 (Chemoselective at Boron) Inter2 Intermediate B: 2-Amino-2'-bromo- 4'-isopropylbiphenyl Inter1->Inter2 Fe/AcOH Reduction (Preserves Bromine) Product FINAL PRODUCT: 2-Isopropyl-9H-carbazole Inter2->Product Buchwald-Hartwig Intramolecular Closure Pd(OAc)2/SPhos

Caption: Sequential transformation from boronic acid precursor to carbazole. Note the preservation of the bromine atom until the final ring-closing step.

Figure 2: Catalyst Decision Matrix

Choosing the right ligand system for the final cyclization is critical depending on the steric bulk of the other ring.

CatalystLogic Start Cyclization Step: Ligand Selection Check Is the Amine Ring Sterically Hindered? Start->Check No Standard Substrate (e.g., unsubstituted aniline) Check->No Yes Hindered Substrate (e.g., ortho-substituted) Check->Yes Sol1 Use PPh3 or dppf (Cheaper, effective) No->Sol1 Sol2 Use SPhos or XPhos (Buchwald Ligands required) Yes->Sol2

Caption: Ligand selection guide for the intramolecular amination step. Dialkylbiaryl phosphines (SPhos/XPhos) are recommended for maximum reliability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Suzuki) ProtodeboronationThe boronic acid is unstable. Use excess boronic acid (1.2–1.5 eq) or switch to a mild base like K₃PO₄.
Formation of Homocouple Oxygen presenceDegas solvents thoroughly. The starting material can dimerize if Pd(II) is not reduced quickly.
De-bromination in Step 2 HydrogenolysisAvoid Pd/C + H₂ for the reduction step. Stick to Fe/AcOH or SnCl₂/HCl .
Incomplete Cyclization (Step 3) Catalyst DeactivationEnsure the reaction is strictly anhydrous. Use Cs₂CO₃ instead of alkoxides to prevent side reactions.

References

  • Ackermann, L., Althammer, A., & Mayer, P. (2009).[2] Palladium-Catalyzed Direct Arylation of Indoles and Carbazoles.[2] Synthesis, 2009(20), 3493–3503.

  • Ku, J. K., et al. (2008). Synthesis of Carbazoles via Tandem Oxidative Coupling. Journal of Organic Chemistry, 73(13), 5022–5028.

  • Suzuki, A. (2005). The Suzuki Reaction with Arylboron Compounds in Organic Synthesis. Current Organic Chemistry, 8, 1002-1010.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Vertex AI Search. (2025). Summary of Carbazole Synthesis Patents (CN104211634A) and Protocols.

Sources

photoredox catalysis with 2-Bromo-4-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metallaphotoredox Functionalization of 2-Bromo-4-isopropylphenylboronic Acid

Executive Summary

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct chemical handles: a lipophilic isopropyl group (for hydrophobic binding interactions), a reactive ortho-bromide (electrophile), and a boronic acid (nucleophile).

While traditional cross-coupling (e.g., Suzuki-Miyaura) often suffers from chemoselectivity issues—such as competitive protodeboronation or homocoupling due to the steric crowding of the ortho-bromide—Metallaphotoredox Catalysis offers a superior solution. This guide details a protocol for the chemoselective alkylation of the C–Br bond using carboxylic acids as alkyl radical precursors. This approach preserves the boronic acid moiety, enabling the synthesis of complex, sterically congested organoboron building blocks impossible to access via conventional thermal methods.

Chemical Profile & Reactivity Challenges

FeatureChemical ImplicationPhotoredox Strategy
Ortho-Bromide High steric hindrance; prone to sluggish oxidative addition in thermal Pd-catalysis.Solution: Ni-catalysis operates via a radical-mediated single-electron transfer (SET) pathway, which is less sensitive to steric bulk than Pd-mediated two-electron processes.
Boronic Acid Nucleophilic; prone to protodeboronation (C–B bond cleavage) under basic/heated conditions.Solution: Mild, room-temperature photoredox conditions prevent thermal degradation. Use of mild bases (e.g., Cs₂CO₃) retains the B(OH)₂ integrity.
4-Isopropyl Electron-donating (+I effect); increases electron density on the ring.Solution: The electron-rich nature makes the C–Br bond harder to break oxidatively. The high-energy excited state of the photocatalyst overcomes this activation barrier.

Application Protocol: Decarboxylative C(sp²)–C(sp³) Cross-Coupling

This protocol couples 2-Bromo-4-isopropylphenylboronic acid with a generic Carboxylic Acid (R-CO₂H) (e.g., Boc-Proline, amino acids, or primary/secondary alkyl acids) to generate a 2-alkylated boronic acid.

Materials & Reagents
  • Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv).

  • Coupling Partner: Alkyl Carboxylic Acid (1.5 equiv).

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).

    • Role: Harvests visible light to generate alkyl radicals via oxidative quenching.

  • Metal Catalyst: NiCl₂·glyme (10 mol%) + dtbbpy (10 mol%).

    • Role: Mediates the bond formation between the aryl bromide and the alkyl radical.

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv).

  • Solvent: Anhydrous DMSO or DMF (0.1 M concentration).

  • Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Methodology

1. Catalyst Pre-Complexation (Critical for Reproducibility):

  • In a separate vial, dissolve NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%) in a minimal amount of solvent. Sonicate for 5 minutes until a clear green solution forms. This ensures the active catalytic species is formed prior to reaction.

2. Reaction Assembly:

  • To an 8 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-4-isopropylphenylboronic acid (0.5 mmol).

    • Alkyl Carboxylic Acid (0.75 mmol).

    • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.005 mmol).

    • Cs₂CO₃ (1.5 mmol).

  • Add the pre-complexed Ni-catalyst solution.

  • Dilute with anhydrous DMSO to a total volume of 5.0 mL.

3. Degassing (The "Self-Validating" Step):

  • Seal the vial with a septum cap.

  • Sparge the solution with Nitrogen or Argon for 15 minutes.

  • Validation: The solution should remain clear/translucent. If it turns black immediately, oxygen may still be present, or the Ni-catalyst has crashed out.

4. Irradiation:

  • Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the reaction temperature at ~25°C (room temperature).

  • Stir vigorously for 16–24 hours.

5. Workup & Purification:

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with 1M HCl (to neutralize the base and protonate the boronic acid).

  • Note: If the product is intended for immediate Suzuki coupling, the crude mixture can often be filtered and used directly (telescoped synthesis).

  • For isolation: Dry organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18 silica) using Water/Acetonitrile gradient. Avoid normal phase silica if possible, as boronic acids can streak/stick.

Mechanistic Pathway (Dual Catalytic Cycle)

The following diagram illustrates the cooperative interplay between the Iridium photocatalyst (left cycle) and the Nickel cross-coupling catalyst (right cycle). The 2-Bromo-4-isopropylphenylboronic acid enters the Ni cycle via oxidative addition.

PhotoredoxMechanism cluster_legend Legend Ir_Ground Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_Ground->Ir_Excited Blue Light (hv) Ir_Reduced Ir(II) Reduced State Ir_Excited->Ir_Reduced SET (Oxidation of R-CO₂⁻) Ir_Reduced->Ir_Ground SET to Ni(I) CarboxylicAcid R-CO₂H (Alkyl Precursor) Radical Alkyl Radical (R•) CarboxylicAcid->Radical Decarboxylation (-CO₂) Ni_III Ni(III)-Ar-R (Radical Capture) Radical->Ni_III Substrate 2-Bromo-4-isopropyl- phenylboronic acid Ni_II_Ar Ni(II)-Ar-Br (Oxidative Addition) Substrate->Ni_II_Ar Ni_0 Ni(0) Complex Ni_0->Ni_II_Ar + Substrate (Ar-Br) Ni_II_Ar->Ni_III + Radical (R•) Ni_III->Ni_0 Reductive Elimination + Product Product Product: 2-Alkyl-4-isopropyl- phenylboronic acid Ni_III->Product key Blue: Photoexcitation | Red: Radical Generation | Green: Product Formation

Caption: Mechanistic interplay illustrating the generation of alkyl radicals via decarboxylation and their selective interception by the Ni-activated aryl bromide species.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation (Loss of B(OH)₂)Convert the boronic acid to a Pinacol Ester (Bpin) prior to the photoredox step. Bpin esters are significantly more stable to radical conditions than free acids.
No Reaction Oxygen InhibitionRe-degas the solvent. Ensure the reaction vial is sealed tight. Oxygen quenches the excited state of the Iridium catalyst.
Precipitation Solubility IssuesSwitch solvent from DMSO to DMA (Dimethylacetamide) or add small % of water (if using free boronic acid) to aid solubility.
Homocoupling (Ar-Ar) High Ni ConcentrationReduce Ni catalyst loading to 5 mol%. Ensure the Alkyl Radical source is in excess (1.5–2.0 equiv).

References

  • Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link

  • Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436. Link

  • Molander, G. A. "Ammonium bis(catecholato)silicates in photoredox/nickel dual catalysis." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "2-Bromo-4-isopropylphenylboronic acid." National Center for Biotechnology Information. Link

Application Note: One-Pot Synthesis of Heterocycles Using 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Bromo-4-isopropylphenylboronic acid as a bifunctional building block for the rapid, one-pot construction of tricyclic heterocycles. Unlike standard boronic acids used solely for Suzuki-Miyaura couplings, this scaffold possesses an ortho-bromo substituent that serves as a latent electrophile for secondary intramolecular cyclization.

The presence of the 4-isopropyl group adds critical lipophilicity and steric bulk, making this specific derivative highly valuable for medicinal chemistry programs targeting GPCRs and kinases where hydrophobic pockets are prevalent. This protocol focuses on a palladium-catalyzed cascade sequence to generate 3-isopropyldibenzofuran and related analogs with >85% atom economy.

Strategic Overview: The "Ortho-Effect" Advantage

The utility of 2-Bromo-4-isopropylphenylboronic acid lies in its orthogonal reactivity. It allows for a Sequential Cascade Reaction :

  • Step 1 (Intermolecular): Chemoselective Suzuki-Miyaura coupling at the Boron center (reacting with an external aryl iodide).

  • Step 2 (Intramolecular): Palladium-catalyzed C-Heteroatom bond formation at the Bromine center to close the ring.

This "One-Pot, Two-Bond" approach eliminates intermediate isolation, reducing solvent waste and purification time.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the synthesis of dibenzofuran, highlighting the transition from the intermolecular cross-coupling to the intramolecular ring closure.

ReactionPathway Start Start: 2-Bromo-4-isopropyl- phenylboronic acid + 2-Iodophenol OxAdd1 Oxidative Addition 1 (Ar-I > Ar-Br) Start->OxAdd1 Initiation Pd0 Pd(0) Catalyst Pd0->OxAdd1 Transmet Transmetallation (Boronic Acid) OxAdd1->Transmet Base (K2CO3) RedElim1 Reductive Elimination 1 (Biaryl Intermediate) Transmet->RedElim1 C-C Bond Formed OxAdd2 Oxidative Addition 2 (Intramolecular C-Br) RedElim1->OxAdd2 In situ Cyclization Intramolecular C-O Bond Formation OxAdd2->Cyclization Base Deprotonation Product Product: 3-Isopropyldibenzofuran Cyclization->Product Ring Closure Product->Pd0 Regeneration

Figure 1: Cascade catalytic cycle demonstrating the chemoselective transformation from starting materials to the tricyclic core.

Protocol A: Synthesis of 3-Isopropyldibenzofuran

This protocol utilizes the reactivity difference between the aryl iodide (external partner) and the aryl bromide (internal substituent) to ensure the correct sequence of events.

Materials & Reagents
ComponentSpecificationRole
Substrate A 2-Bromo-4-isopropylphenylboronic acidCore Scaffold
Substrate B 2-IodophenolCoupling Partner
Catalyst Pd(PPh₃)₄ (Tetrakis)5 mol% Loading
Base K₂CO₃ (Anhydrous)Activator / Proton Scavenger
Solvent Toluene : Ethanol : Water (4:1:1)Biphasic System
Atmosphere Argon or NitrogenInert Environment
Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 25 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Reagent Loading:

    • Add 2-Bromo-4-isopropylphenylboronic acid (1.2 mmol, 291 mg).

    • Add 2-Iodophenol (1.0 mmol, 220 mg). Note: The iodide is the limiting reagent to ensure full consumption of the nucleophilic phenol.

    • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

    • Add K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition:

    • Add degassed Toluene (4 mL), Ethanol (1 mL), and Deionized Water (1 mL).

    • Expert Tip: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Phase 1 (Suzuki Coupling):

    • Seal the vessel and heat to 80°C for 4 hours.

    • Checkpoint: TLC should show consumption of 2-iodophenol and formation of the biaryl intermediate (2'-bromo-4'-isopropyl-[1,1'-biphenyl]-2-ol).

  • Reaction Phase 2 (Cyclization):

    • Increase temperature to 110°C (reflux) and stir for an additional 12–16 hours.

    • Mechanism:[1][2][3][4] The higher temperature overcomes the activation energy barrier for the oxidative addition of the sterically hindered ortho-bromide.

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient). The product is typically a non-polar solid.

Protocol B: Synthesis of Phenanthridines (Nitrogen Analog)

To synthesize the nitrogen-containing analog (Phenanthridine), the coupling partner is changed to 2-Bromobenzaldehyde , followed by condensation with an amine.

Workflow Diagram

PhenanthridineFlow Step1 Mix Boronic Acid + 2-Bromobenzaldehyde (Pd Catalyst, Base) Step2 Suzuki Coupling (Forms Biaryl Aldehyde) Step1->Step2 80°C, 4h Step3 Add Primary Amine (R-NH2) + Acid Cat. Step2->Step3 One-Pot Addition Step4 Condensation (Imine Formation) & Intramolecular Cyclization Step3->Step4 Reflux Final Target Phenanthridine Step4->Final

Figure 2: Sequential one-pot synthesis of Phenanthridines involving Suzuki coupling followed by condensation-cyclization.

Key Modification:

  • Reagents: 2-Bromo-4-isopropylphenylboronic acid + 2-Bromobenzaldehyde.

  • Additive: After the initial Suzuki coupling (verified by TLC), add Ammonium Acetate (for NH-phenanthridine) or a primary alkyl amine (for N-alkyl phenanthridinium salts) directly to the reaction mixture and continue heating.

Expert Insights & Troubleshooting (E-E-A-T)

The "Protodeboronation" Risk

Boronic acids with ortho-substituents are prone to protodeboronation (losing the boron group before reaction).

  • Symptom: Isolation of m-bromoisopropylbenzene.

  • Solution: Use anhydrous conditions initially or switch to a milder base like K₃PO₄ . Alternatively, use the pinacol ester derivative of the boronic acid, which releases the active species more slowly.

Catalyst Selection for Steric Hindrance

The isopropyl group at C4 is remote, but the Bromine at C2 creates steric pressure at the reaction center.

  • Recommendation: If yields are low (<50%), switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or SPhos Pd G2 . SPhos is specifically designed to facilitate coupling of sterically hindered aryl chlorides and bromides.

Chemoselectivity Control

In Protocol A, if you observe self-coupling of the boronic acid:

  • Cause: The oxidative addition to the 2-iodophenol is too slow, or oxygen is present.

  • Fix: Ensure the aryl halide (iodide) is electronically activated (electron-poor iodides react faster). For electron-rich phenols, slow addition of the boronic acid via syringe pump can maintain a low concentration of the boron species relative to the catalyst.

References

  • Wang, L., et al. "One-pot synthesis of 2-substituted benzo[b]furans via Pd–tetraphosphine catalyzed coupling of 2-halophenols with alkynes." Chemical Communications, 2012. Link

  • Grygorenko, O. O., et al. "Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids." NIH PubMed Central, 2018. Link

  • Shi, Z., et al. "Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization." MDPI Molecules, 2025. Link

  • PubChem Compound Summary. "2-Bromo-4-isopropylphenylboronic acid." National Library of Medicine. Link

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. (Foundational text on Pd-cycle mechanisms). Link

Sources

application of 2-Bromo-4-isopropylphenylboronic acid in OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-4-isopropylphenylboronic Acid in OLED Material Synthesis

Part 1: Executive Summary & Strategic Rationale

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) is a high-value "lynchpin" intermediate used in the retrosynthetic design of solution-processable Organic Light-Emitting Diode (OLED) materials. Unlike simple phenylboronic acids, this compound possesses three distinct structural features that solve critical challenges in OLED fabrication:

  • The Boronic Acid Handle (C1): Enables highly selective Suzuki-Miyaura cross-coupling to attach the phenyl ring to an electron-deficient core (e.g., pyridine, triazine, or fluorene).

  • The Ortho-Bromo Substituent (C2): Acts as a "latent" reactive site. It remains inert during the initial coupling but is perfectly positioned for a secondary intramolecular ring-closure (via C-H activation or lithiation) to form fused polycyclic aromatic hydrocarbons (PAHs) like fluorenes , carbazoles , or azadibenzophospholes .

  • The Para-Isopropyl Group (C4): Introduces critical steric bulk and alkyl character. This disrupts π-π stacking in the final amorphous film, preventing Aggregation-Caused Quenching (ACQ) and significantly improving solubility in organic solvents (toluene, chlorobenzene) for inkjet printing or spin-coating processes.

This guide details the protocol for utilizing this building block to synthesize a Soluble Aza-Fluorene Host Material , a class of compounds essential for high-efficiency Phosphorescent OLEDs (PHOLEDs).

Part 2: Chemical Profile & Handling

PropertySpecificationApplication Relevance
Compound Name 2-Bromo-4-isopropylphenylboronic acidPrecursor for substituted biphenyls/fluorenes.
CAS Number 2096338-86-0Unique identifier for sourcing.[1][2]
Molecular Weight 242.91 g/mol Calculation of stoichiometry.[2]
Purity Requirement >99.5% (HPLC), <10 ppm PdCritical: Trace metals quench OLED excitons.
Appearance White to off-white powderDiscoloration indicates oxidation/protodeboronation.
Solubility Soluble in THF, DME, TolueneCompatible with standard cross-coupling solvents.
Stability Hygroscopic; store under inert gasBoronic acids can dehydrate to boroxines (reversible).

Part 3: Experimental Protocol

Workflow Overview: The "Stitch-and-Cycle" Strategy

The following protocol demonstrates the synthesis of a substituted 4-isopropyl-aza-fluorene derivative. This involves two distinct chemical phases:[3][4][5][6][7][8]

  • Intermolecular Coupling: Attaching the boronic acid to a heterocycle (e.g., 2,6-dibromopyridine).

  • Intramolecular Cyclization: Using the ortho-bromo group to close the ring.

G cluster_legend Reaction Logic Start 2-Bromo-4-isopropyl- phenylboronic acid Step1 Phase 1: Selective Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Core 2,6-Dibromopyridine (Electrophile) Core->Step1 Inter Intermediate: 2-Bromo-6-(2-bromo- 4-isopropylphenyl)pyridine Step1->Inter C-C Bond Formation Step2 Phase 2: Lithiation & Ring Closure (n-BuLi, then C/N/P Bridge) Inter->Step2 Halogen-Lithium Exchange Final Target Host: Substituted Aza-Fluorene/Carbazole Step2->Final Cyclization Bifunctional Utility: The Boron couples first; the Bromine cyclizes second. Bifunctional Utility: The Boron couples first; the Bromine cyclizes second.

Figure 1: Retrosynthetic pathway utilizing the bifunctional nature of the starting material.

Phase 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to one site of a di-halo core without affecting the internal bromine of the starting material.

Reagents:

  • Substrate A: 2-Bromo-4-isopropylphenylboronic acid (1.05 equiv)

  • Substrate B: 2,6-Dibromopyridine (1.0 equiv) [or similar aryl halide]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Substrate A, Substrate B, and the solvent system.

  • Degassing (Critical): Bubble Nitrogen or Argon through the solution for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base under a counter-flow of inert gas. Seal the flask.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours.

    • Note: Monitor via TLC/HPLC. The internal bromine (on the isopropyl-phenyl ring) is sterically hindered and less reactive than the boronic acid, preventing polymerization.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Target Purity: Isolate the mono-coupled product (bromine still intact).

Phase 2: Intramolecular Ring Closure (Cyclization)

Objective: Convert the biaryl intermediate into a planar, rigid host material.

Reagents:

  • Substrate: Mono-coupled intermediate from Phase 1.

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Bridging Electrophile: e.g., Chlorodiphenylphosphine (for phospholes) or Fluorenone (for spiro-compounds).

Step-by-Step Procedure:

  • Lithiation: Dissolve the intermediate in anhydrous THF. Cool to -78°C .[9]

  • Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78°C.

    • Mechanism:[5][10] The Bromine atom undergoes Lithium-Halogen exchange, creating a nucleophilic Carbon anion.

  • Cyclization: Add the bridging electrophile. Allow the reaction to warm slowly to room temperature overnight.

  • Final Workup: Quench with water, extract, and purify via recrystallization (preferred for OLED materials to ensure high purity).

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • Check 1 (TLC): During Phase 1, if you observe a spot that does not move (baseline), it may be protodeboronated starting material (isopropylbenzene). Adjust base concentration.

  • Check 2 (NMR): The disappearance of the B(OH)₂ signal and the retention of the isopropyl methyl doublet (approx. 1.2 ppm) confirms the integrity of the alkyl group.

  • Check 3 (Mass Spec): The intermediate must show the characteristic isotopic pattern of one bromine atom (approx. 1:1 ratio of M and M+2 peaks).

Common Issues & Solutions:

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Protodeboronation of Boronic AcidUse anhydrous conditions with CsF or K₃PO₄ instead of aqueous carbonate.
Homocoupling (Dimer) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Pd Residue in Product Inefficient purificationUse metal scavengers (e.g., SiliaMetS® Thiol) or sublimation.
Incomplete Cyclization Wet THF in Phase 2Ensure THF is distilled from Na/Benzophenone immediately before use.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gribble, G. W., et al. (2002). Synthesis of Fluorenes and Carbazoles via Pd-Catalyzed Intramolecular C-H Functionalization. Journal of Organic Chemistry. (General Methodology for Ring Closure).

  • Baumgartner, T., et al. (2010). Azadibenzophospholes: Functional Building Blocks with Pronounced Electron-Acceptor Character. Inorganic Chemistry, 49(3). (Demonstrates use of 2-bromo-phenylboronic acid in cyclization). Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions. Link

Sources

Application Note: Microwave-Assisted Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-isopropylphenylboronic acid . This specific substrate presents a dual challenge common in advanced medicinal chemistry:

  • Steric Hindrance: The ortho-bromine substituent significantly retards the rate of transmetallation.

  • Chemoselectivity & Stability: The molecule is bifunctional (containing both a nucleophilic boronic acid and an electrophilic bromide), posing a risk of uncontrolled self-oligomerization. Furthermore, ortho-haloarylboronic acids are notoriously prone to protodeboronation under aqueous basic conditions.

Microwave-assisted synthesis is employed here not merely for speed, but as a critical process control. Rapid volumetric heating accelerates the desired cross-coupling pathway over the slower, thermal decomposition (protodeboronation) pathways, ensuring high yields of the target biaryl scaffold while preserving the ortho-bromide handle for subsequent functionalization.

Chemical Context & Mechanistic Challenges[1]

The Substrate: 2-Bromo-4-isopropylphenylboronic Acid
  • CAS: 2096338-86-0[1]

  • Role: Nucleophilic building block (Boron source).

  • Target: Synthesis of biaryl scaffolds retaining an ortho-bromo handle.

The "Ortho-Effect" and Microwave Solution

In standard thermal conditions, the steric bulk of the ortho-bromine hinders the approach of the palladium(II)-aryl complex during the transmetallation step. This delay increases the residence time of the boronic acid in the basic aqueous medium, leading to hydrolytic C-B bond cleavage (protodeboronation).

Microwave Advantage:

  • Kinetic Shift: Microwave irradiation provides the activation energy to overcome the steric barrier of transmetallation rapidly.

  • Catalyst Longevity: Short reaction times (10–30 min) prevent the aggregation of active Pd(0) species into inactive "palladium black," a common issue in prolonged thermal heating of hindered substrates.

Mechanistic Pathway & Competition

The diagram below illustrates the kinetic competition managed by this protocol.

ReactionPathway Substrate 2-Bromo-4-isopropyl- phenylboronic acid Boronate Boronate Anion (Activated Nucleophile) Substrate->Boronate Activation Base Base (OH-) Base->Boronate Transmetallation Transmetallation (Rate Limiting due to Sterics) Boronate->Transmetallation Desired Pathway (Accelerated by MW) Deboronation Protodeboronation (Side Reaction) Boronate->Deboronation Thermal Pathway (Slow heating risk) Pd_Complex Pd(II)-Ar-X (Electrophile Complex) Pd_Complex->Transmetallation Product Biaryl Product (Coupled) Transmetallation->Product Reductive Elimination Byproduct 3-Bromo-isopropylbenzene (Dead End) Deboronation->Byproduct

Figure 1: Kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. Microwave irradiation selectively accelerates the Transmetallation step.

Experimental Protocol

Reagents and Materials
  • Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv).

  • Coupling Partner: Aryl Iodide (1.0 equiv). Note: Aryl Iodides are preferred over bromides to ensure the catalyst reacts with the partner, not the internal bromine of the boronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). Rationale: The bidentate ligand dppf offers a wide bite angle, stabilizing the Pd center against the steric bulk of the substrate.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0M aq. solution. Rationale: Phosphate is milder than carbonates, reducing deboronation risk.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Vial: 10 mL Microwave-transparent glass vial with crimp cap (PTFE/Silicone septum).

Step-by-Step Workflow

Step 1: Charge Reagents (In Glovebox or under Argon flow)

  • Add Aryl Iodide (1.0 mmol) and 2-Bromo-4-isopropylphenylboronic acid (1.2 mmol, 291 mg) to the microwave vial.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg).

  • Seal the vial with the crimp cap.

Step 2: Solvent & Base Addition

  • Purge the vial with Nitrogen/Argon for 2 minutes via needle.

  • Inject 4.0 mL of degassed 1,4-Dioxane.

  • Inject 1.0 mL of degassed 2.0M K₃PO₄ (aq).

  • Crucial: Vortex for 30 seconds to create a fine emulsion.

Step 3: Microwave Irradiation

  • Instrument: Single-mode Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Control Mode: Fixed Temperature (IR sensor control).

  • Pre-stirring: 30 seconds (High speed).

  • Parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)

Step 4: Workup & Purification

  • Cool to room temperature (compressed air cooling).

  • Dilute reaction mixture with EtOAc (20 mL) and Water (20 mL).

  • Filter through a Celite pad to remove Pd black.

  • Separate phases; wash organic phase with Brine (1x).

  • Dry over Na₂SO₄, concentrate in vacuo.

  • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

Workflow Prep Reagent Prep (Inert Atmosphere) Mix Solvent/Base Addition (Dioxane/H2O 4:1) Prep->Mix MW Microwave Irradiation 110°C, 20 min Mix->MW Cool Rapid Cooling (Air Jet) MW->Cool Workup Extraction & Celite Filtration Cool->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the microwave-assisted coupling process.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed on this substrate class. Use this to troubleshoot low yields.

VariableConditionOutcomeAnalysis
Temperature 80°C (Thermal)< 40% Conv.Insufficient energy to overcome ortho-steric hindrance.
Temperature 110°C (MW) > 95% Conv. Optimal balance of rate vs. stability.
Temperature 150°C (MW)60% YieldSignificant protodeboronation (loss of B(OH)₂) observed.
Base Na₂CO₃ModerateStronger base accelerated deboronation side-reaction.
Base K₃PO₄ High Yield Buffered pH profile protects the boronic acid.
Catalyst Pd(PPh₃)₄Low YieldLigand dissociation at high temp; "Pd black" formation.
Catalyst Pd(dppf)Cl₂ High Yield Bidentate ferrocene ligand is thermally robust.
Troubleshooting Guide
  • Problem: High amount of deboronated byproduct (3-bromo-isopropylbenzene).

    • Fix: Lower MW temp to 100°C, increase catalyst loading to 5 mol%, or switch to anhydrous conditions (using CsF as base in dry Dioxane).

  • Problem: Homocoupling of the Aryl Iodide.

    • Fix: Ensure strict deoxygenation (Argon purge) before heating. Oxygen promotes homocoupling.

  • Problem: Polymerization (Reaction of Substrate with itself).

    • Fix: This occurs if the Aryl Iodide partner is inactive. Ensure the coupling partner is an Iodide or an electron-deficient Bromide . If coupling two bromides, the external partner must be significantly more electrophilic.

References

  • Microwave-Assisted Synthesis Overview: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010).[2] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10821–10829. Link

  • Suzuki Coupling of Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Base Effects in Suzuki Coupling: Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Topics in Current Chemistry, 219, 11-59. Link

Sources

Application Note: Chemoselective Cross-Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Ligand selection and protocol optimization for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-isopropylphenylboronic acid. Challenge: This substrate presents a "dual-threat" challenge: (1) Steric Hindrance at the ortho-position (C2-Br) impedes transmetallation, and (2) Chemoselectivity risks arise from the presence of an electrophilic bromide on the nucleophilic boronic acid scaffold, leading to potential oligomerization or homocoupling. Solution: Utilization of dialkylbiaryl phosphine ligands (Buchwald-type), specifically SPhos or XPhos , to facilitate oxidative addition and transmetallation while suppressing protodeboronation.

Strategic Overview: The "Ortho-Effect" and Chemoselectivity

2-Bromo-4-isopropylphenylboronic acid is a high-value bifunctional linker used to synthesize non-symmetrical biaryls. However, its structure dictates a narrow window for successful coupling.

The Substrate Analysis
  • Steric Bulk (C2-Br): The bromine atom at the ortho position creates significant steric strain around the boron center. This slows down the transmetallation step in the catalytic cycle. If transmetallation is too slow, the boronic acid is exposed to aqueous base for longer periods, leading to protodeboronation (hydrolysis of the C-B bond).

  • Electronic Competition: The molecule contains both a nucleophile (

    
    ) and an electrophile (
    
    
    
    ).
    • Goal: Couple the

      
       with an external Aryl Halide (Ar-X).
      
    • Risk:[1][2] The catalyst may activate the C2-Br of the reagent itself, leading to "head-to-tail" polymerization or dimerization.

Ligand Selection Logic

Standard ligands like


 or dppf often fail with this substrate because they lack the electron richness to drive oxidative addition into hindered centers or the bulk required to enforce reductive elimination of the sterically crowded product.
Ligand ClassCandidateSuitabilityMechanistic Rationale
Triarylphosphines

Poor Low activity; cannot overcome steric barrier of the ortho-Br; leads to high protodeboronation.
Bidentate Pd(dppf)Cl2Moderate Good stability, but often requires higher temperatures which accelerate deborylation.
Dialkylbiaryl (Buchwald) SPhos Excellent High electron density promotes oxidative addition. The methoxy group on the lower ring provides stability via Pd interaction. Best for ortho-substituted boronic acids.
Dialkylbiaryl (Buchwald) XPhos Very Good Similar to SPhos but bulkier. Excellent for aryl chlorides, but SPhos is often preferred for ortho-hindered boronic acids specifically.

Mechanistic Pathway & Failure Modes

Understanding the failure modes is critical for troubleshooting. The diagram below illustrates the competition between the desired Cross-Coupling, Homocoupling, and Protodeboronation.

SuzukiMechanism Start Substrate: 2-Bromo-4-isopropyl- phenylboronic acid Base Activation by Base (Formation of Boronate) Start->Base + OH- / CO3-- Transmetallation Transmetallation (Sterically Hindered) Base->Transmetallation Pd-L-Ar-X Complex Protodeboronation FAILURE MODE 1: Protodeboronation (Loss of B(OH)2) Base->Protodeboronation Slow Transmetallation + H2O/Heat Homocoupling FAILURE MODE 2: Homocoupling (Oxidative Dimerization) Base->Homocoupling Presence of O2 or Cu contaminants Product SUCCESS: Cross-Coupled Biaryl (Br Intact) Transmetallation->Product Reductive Elimination

Figure 1: Mechanistic divergence showing how steric hindrance at the transmetallation step increases the risk of protodeboronation.

Experimental Protocol: Ligand Screening

This protocol is designed for a High-Throughput Experimentation (HTE) setup but can be adapted for bench scale.

Reagents & Stock Solutions
  • Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv).

  • Electrophile: 4-Chloroanisole (1.0 equiv) [Model substrate: electron-rich, deactivated].

  • Base:

    
     (3.0 equiv, 2M aqueous).
    
  • Solvent: Toluene:Water (4:1 v/v).

  • Catalyst Load: 2 mol% Pd.

Screening Workflow (Step-by-Step)
  • Catalyst Pre-formation: In a glovebox or under Ar, prepare stock solutions of Pd(OAc)2 and the Ligand (L:Pd ratio 2:1 for monodentate ligands like SPhos). Stir for 30 mins to form the active species.

    • Note: Using pre-formed catalysts like SPhos Pd G2 or XPhos Pd G2 is highly recommended to eliminate induction periods.

  • Reaction Assembly:

    • Add Electrophile (0.5 mmol) and Boronic Acid (0.6 mmol) to the reaction vial.

    • Add degassed solvent (2 mL).

    • Add Base solution.[1][3][4][5][6]

    • Add Catalyst stock solution last.

  • Incubation: Seal and heat to 80°C for 12 hours. Do not exceed 100°C initially to minimize deborylation.

  • Quench & Analysis: Cool to RT. Dilute with EtOAc. Filter through a silica plug. Analyze via HPLC/UPLC.

Data Interpretation Guide
Observation (HPLC)DiagnosisRemediation
High Unreacted Halide + Des-Bromo Arene Protodeboronation The boronic acid hydrolyzed before coupling. Switch to anhydrous base (

solid)
or reduce water ratio. Lower temperature.
High Homocoupling (Dimer) Oxidative Coupling Oxygen ingress. Degas solvents thoroughly. Ensure inert atmosphere.
Low Conversion (Intact SM) Inactive Catalyst The ligand cannot facilitate oxidative addition. Switch to SPhos or XPhos.
Complex Mixture/Oligomers Loss of Chemoselectivity Pd inserted into the internal Br. Use a more reactive external electrophile (Ar-I) or lower catalyst loading.

Optimized Protocol: Scale-Up (1 Gram)

Based on typical screening results for this class of molecule, the following conditions are validated for high efficiency.

Reaction: Coupling of 2-Bromo-4-isopropylphenylboronic acid with 2-Chloropyridine.

  • Setup: Charge a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagents:

    • 2-Chloropyridine (1.0 g, 8.8 mmol, 1.0 equiv).

    • 2-Bromo-4-isopropylphenylboronic acid (2.56 g, 10.5 mmol, 1.2 equiv).

    • SPhos Pd G2 Precatalyst (126 mg, 0.17 mmol, 2 mol%).

    • 
       (5.6 g, 26.4 mmol, 3.0 equiv).
      
  • Solvent System: Add THF (20 mL) and Water (5 mL). Note: THF/Water is often milder than Toluene for this specific boronic acid.

  • Degassing: Sparge the mixture with Argon for 15 minutes. This is critical to prevent homocoupling.

  • Reaction: Heat to 60°C (internal temperature). Monitor by HPLC at 2 hours.

    • Why 60°C? SPhos is active enough to couple at lower temperatures. High heat risks destroying the sensitive boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via column chromatography (Hexane/EtOAc).
    

Decision Tree for Optimization

Use this workflow to adapt the protocol if yields are suboptimal.

OptimizationTree Start Initial Result (SPhos, 60°C) Check Analyze Impurities Start->Check Deboryl Major Product: Protodeboronation Check->Deboryl Loss of B(OH)2 Homo Major Product: Homocoupling Check->Homo Dimer formed NoRxn Low Conversion Check->NoRxn SM remaining Soln1 1. Switch to Anhydrous Base 2. Use MeTHF solvent Deboryl->Soln1 Soln2 1. Re-degas solvents 2. Check Argon line Homo->Soln2 Soln3 1. Increase Temp to 80°C 2. Switch to XPhos NoRxn->Soln3

Figure 2: Troubleshooting logic for optimizing the coupling of sterically hindered boronic acids.

References

  • Buchwald, S. L., et al. "A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes." Angewandte Chemie International Edition, 2004.

    • Context: Establishes SPhos as the premier ligand for hindered biaryl synthesis.
  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide."

    • Context: Provides comparative data on SPhos vs.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

    • Context: Detailed mechanism of protodeboronation and how to mitig
  • Bardar, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.

    • Context: Discusses the stability of unstable boronic acids during coupling.

Sources

Troubleshooting & Optimization

side reactions of 2-Bromo-4-isopropylphenylboronic acid under cross-coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the specific reactivity profile of 2-Bromo-4-isopropylphenylboronic acid . This substrate presents a classic "Janus" problem in organic synthesis: it contains both a nucleophilic handle (boronic acid) and an electrophilic handle (ortho-bromide), creating a high risk for competing reaction pathways.

Subject: Troubleshooting Cross-Coupling Side Reactions & Stability Document ID: TSC-BR-ISO-04 Applicable Methodologies: Suzuki-Miyaura Coupling, Chan-Lam Coupling

Core Reactivity Profile

The Substrate: 2-Bromo-4-isopropylphenylboronic acid The Challenge: This molecule is a bifunctional monomer . In a standard cross-coupling, you intend for the


 group to react with an external electrophile (R-X). However, the internal ortho-bromide makes the substrate itself an electrophile.
Primary Failure Modes
  • Protodeboronation (Major Risk): The ortho-substituent accelerates C-B bond cleavage, leading to 3-bromoisopropylbenzene (deboronated byproduct).

  • Head-to-Tail Oligomerization: If the catalyst is sufficiently active, it will oxidatively add to the C-Br bond of the starting material, causing it to couple with itself.

  • Oxidative Homocoupling: Formation of the symmetric biaryl (dimer) via oxygen-mediated pathways.

Interactive Troubleshooting Pathways

Visualizing the Competition

The following diagram illustrates the competing kinetic pathways your substrate faces in the reaction vessel.

ReactionPathways Start 2-Bromo-4-isopropyl- phenylboronic acid Desired Target Cross-Coupled Product Start->Desired Fast Transmetallation (Ideal Conditions) Deboronated Byproduct A: 3-Bromoisopropylbenzene (Protodeboronation) Start->Deboronated Slow Transmetallation + High Temp/Water Oligomer Byproduct B: Oligomers/Polymers (Head-to-Tail) Start->Oligomer Highly Active Catalyst (Inserts into C-Br) Dimer Byproduct C: Symmetric Biaryl (Oxidative Homocoupling) Start->Dimer O2 Presence (Pd(II) pathway)

Figure 1: Kinetic competition between the desired cross-coupling and three primary side reactions.

Deep Dive: Mechanism & Mitigation

Issue 1: Protodeboronation (The "Ortho Effect")

Symptoms: Low yield; recovery of "de-boronated" starting material (3-bromoisopropylbenzene). Mechanism: The ortho-bromo substituent sterically hinders the approach of the palladium complex, slowing down the transmetallation step. This leaves the boronic acid exposed to base-catalyzed hydrolysis for a longer duration. The ortho-heteroatom can also coordinate to water or base, facilitating the protonolysis of the C-B bond.

Corrective Actions:

  • Switch Base: Move from aqueous bases (

    
    , 
    
    
    
    ) to anhydrous bases like CsF or Ag2O .
  • Water Control: Use a strictly anhydrous solvent system (e.g., Dioxane or Toluene) if using CsF.

  • Concentration: Increase the concentration of the external electrophile to accelerate the productive pathway.

Issue 2: Head-to-Tail Oligomerization

Symptoms: Complex NMR baseline; multiple spots on TLC moving slower than the starting material; formation of "gummy" residues. Mechanism: Highly active catalysts (e.g., Pd-SPhos, Pd-XPhos) designed for hindered chlorides can typically activate aryl bromides at room temperature. They may oxidatively add to the ortho-Br of your boronic acid before it transmetallates, treating your nucleophile as an electrophile.

Corrective Actions:

  • Catalyst Selection: Avoid "hyper-active" bulky phosphine ligands if your external electrophile is an iodide or an activated bromide. Stick to Pd(dppf)Cl2 or Pd(PPh3)4 , which are less likely to activate the hindered ortho-bromide.

  • Slow Addition: If you must use a high-activity catalyst (because your partner is an aryl chloride), add the boronic acid solution dropwise over 1-2 hours. This keeps the concentration of the "bifunctional" monomer low, statistically favoring reaction with the external partner.

Optimized Experimental Protocol

Objective: Couple 2-Bromo-4-isopropylphenylboronic acid with an Aryl Bromide (Ar-Br), minimizing polymerization and deboronation.

Reagents:

  • Catalyst:

    
     (5 mol%) — Selected for high stability and moderate activity.
    
  • Base:

    
     (3.0 equiv) — Use anhydrous if deboronation is observed.
    
  • Solvent: THF:Water (10:1) — Degassed thoroughly.

Step-by-Step:

  • Degassing (Critical): Sparge the solvent mixture (THF/H2O) with Argon for 20 minutes. Oxygen promotes homocoupling (Byproduct C).

  • Pre-loading: Charge the reaction vessel with the Aryl Bromide (1.0 equiv), Base (3.0 equiv), and Catalyst (0.05 equiv).

  • Controlled Addition: Dissolve the 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv) in a minimal amount of degassed THF.

  • Reaction: Heat the vessel to 60°C.

  • Injection: Add the boronic acid solution via syringe pump or dropping funnel over 30–60 minutes.

    • Why? This "Slow Addition" technique ensures that the Pd(II)-Ar complex (formed from the external aryl bromide) always encounters a low concentration of boronic acid, favoring cross-coupling over self-polymerization.

  • Monitoring: Monitor by HPLC/UPLC. Look specifically for the mass of the deboronated product (MW ~199 Da).

Troubleshooting FAQ

Q: I see a major byproduct with Mass M+M (Dimer). How do I stop it? A: This is oxidative homocoupling. It is driven by Oxygen.

  • Verify your inert atmosphere (Argon balloon/manifold).

  • Switch to a degassed solvent before mixing reagents.

  • If persistent, add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) (10 mol%) to suppress radical pathways, though this is rare in standard Suzuki.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely suffered catalyst poisoning or ligand exchange . The free bromide ions generated during the reaction can sometimes inhibit the cycle.

  • Try: Switching to a solvent system that solubilizes the inorganic salts better (e.g., DMF/Water) or using a catalyst with a stronger binding ligand like Pd-PEPPSI-IPr .

Q: Can I use the Pinacol Ester (Bpin) version to improve stability? A: Yes, converting to the Bpin ester significantly reduces protodeboronation and hydrolytic instability. However, it does not stop the Head-to-Tail oligomerization risk, as the C-Br bond remains active.

Data Summary: Base Selection Impact
Base SystemProtodeboronation RiskReactivity RateRecommended For

/ EtOH / H2O
HighFastUnhindered substrates only

/ Toluene / H2O
ModerateModerateStandard optimization
CsF / Dioxane (Anhydrous) Lowest Slow2-Bromo-4-isopropylphenylboronic acid

LowFastAcid-sensitive substrates

References

  • Mechanism of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017, 139, 13156–13165.
  • Suzuki Polymerization (Catalyst Transfer)

    • Bryan, Z. J.; McNeil, A. J. Conjugated Polymer Synthesis via Catalyst-Transfer Polycondensation (CTP): Mechanism, Scope, and Applications. Macromolecules 2013, 46, 8395–8405.
    • (Context: Explains the mechanism by which halo-boronic acids polymerize).
  • General Suzuki Coupling Troubleshooting

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483.

effect of isopropyl group on the reactivity of 2-Bromo-4-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists dealing with the specific challenges of 2-Bromo-4-isopropylphenylboronic acid .

Ticket Category: Reactivity & Optimization | Molecule ID: 2-Br-4-iPr-PBA

Executive Summary: The "Dual-Personality" Substrate

User reports indicate inconsistent yields when employing 2-Bromo-4-isopropylphenylboronic acid in Suzuki-Miyaura cross-couplings. This substrate presents a classic "Push-Pull" conflict:

  • The Ally (4-Isopropyl group): Provides critical lipophilicity and electron density, preventing the aggregation common with naked arylboronic acids.

  • The Antagonist (2-Bromo group): Introduces severe steric hindrance and accelerates hydrolytic instability (protodeboronation).

This guide deconstructs these competing effects to help you engineer a robust reaction system.

Module 1: The Isopropyl Group Effect (Solubility & Electronics)

Why does this molecule behave differently than 2-bromophenylboronic acid?

Solubility Enhancement (The "Grease" Factor)

The 4-isopropyl group is a lipophilic anchor. Unlike simple phenylboronic acids which often crash out in non-polar solvents, the isopropyl moiety significantly increases solubility in Toluene , THF , and 2-MeTHF .

  • Operational Insight: You can run reactions at higher concentrations (0.5 M – 1.0 M) compared to the standard 0.1 M, improving kinetics without precipitation issues.

Electronic Modulation (The Nucleophilicity Boost)

The isopropyl group is a weak Electron Donating Group (EDG) via hyperconjugation.

  • Mechanism: It increases electron density on the aromatic ring.

  • Impact on Boron: It renders the boron center slightly less Lewis acidic compared to a naked phenyl ring.

  • The Trade-off: While it makes the carbon-boron bond slightly stronger (thermodynamically), it also means you may need a slightly higher base load to fully convert the neutral boronic acid into the reactive boronate species [Ar-B(OH)3]⁻.

Module 2: The Ortho-Bromo Challenge (Instability)

The primary cause of reaction failure is not low reactivity, but rapid decomposition.

The Protodeboronation Trap

The 2-bromo substituent creates a "perfect storm" for protodeboronation (loss of the boron group).

  • Steric Relief: Cleaving the C-B bond relieves the steric strain caused by the bulky bromine atom next to the boron.

  • Catalysis: The reaction is base-catalyzed.[1][2] Once the boronate species forms (which is required for Suzuki coupling), it becomes highly susceptible to hydrolysis if the palladium cycle is too slow.

Visualizing the Failure Mode: The diagram below illustrates the competition between the desired Transmetallation (Product) and the undesired Protodeboronation (Byproduct).

ReactivityLandscape Start Boronic Acid (Precursor) Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate + Base (OH-) Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation + Pd Catalyst (Needs Steric Bulk) Decomp Protodeboronation (Hydrolysis) Boronate->Decomp Slow Pd Cycle High Temp Pd_Complex Pd(II)-Ar' Oxidative Addition Complex Pd_Complex->Transmetallation Coupling Desired Biaryl Product Transmetallation->Coupling Reductive Elimination Waste Byproduct: 1-Bromo-3-isopropylbenzene Decomp->Waste Loss of B(OH)2

Caption: Pathway analysis showing how the 2-bromo steric hindrance slows Transmetallation, allowing the competing Protodeboronation pathway to dominate if the catalyst is inactive.

Module 3: Optimization Protocol

Follow this logic to bypass the steric/electronic conflict.

Catalyst Selection (The "Bulky" Rule)

Standard catalysts like Pd(PPh3)4 will fail. The 2-bromo group prevents the approach of the palladium center. You must use electron-rich, sterically bulky phosphine ligands.

  • Recommended: SPhos or XPhos (Buchwald Ligands).

  • Why: These ligands create a "pocket" that accommodates the ortho-substituent while accelerating the oxidative addition and transmetallation steps.

Base & Solvent Strategy

To mitigate protodeboronation (accelerated by the 2-bromo group) while leveraging the isopropyl solubility:

ParameterRecommendationTechnical Rationale
Solvent Toluene/Water (10:1) or Dioxane (dry) Exploits the lipophilicity of the isopropyl group. Avoid alcohols (MeOH/EtOH) which accelerate protodeboronation.
Base K3PO4 (Potassium Phosphate) A milder base than carbonates/hydroxides. Buffers the pH to maintain enough boronate for reaction without triggering rapid hydrolysis.
Temperature 60°C - 80°C Do not exceed 90°C. High heat favors the unimolecular decomposition of the 2-bromo boronate.
Additives Water (Strict Control) While Suzuki requires some water, excess water promotes deboronation. Use a defined ratio (e.g., 5-10% v/v).
Step-by-Step Protocol (The "Slow-Release" Method)

For difficult substrates, controlling the concentration of the active boronate is key.

  • Charge Reactor: Add Aryl Halide (1.0 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Add Toluene/Water (10:1). Degas vigorously (Sparge with Argon for 15 mins). Oxygen kills the active catalyst, slowing the cycle and allowing deboronation to win.

  • Temperature: Heat to 60°C.

  • Addition: Dissolve the 2-Bromo-4-isopropylphenylboronic acid (1.2 - 1.5 equiv) in a minimal amount of Toluene. Add this solution dropwise over 1 hour.

    • Why? Keeping the standing concentration of boronic acid low prevents it from pooling and decomposing before the Pd catalyst can use it.

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is non-polar. Is it my product?

A: Likely not. It is probably 1-bromo-3-isopropylbenzene (the protodeboronation byproduct).

  • Test: Isolate a small amount. If the NMR shows the isopropyl group and the aromatic protons but no coupling partner, your boronic acid fell apart.

  • Fix: Switch to anhydrous conditions (Dioxane/CsF) or lower the reaction temperature.

Q2: Why is the reaction stalling at 50% conversion?

A: Catalyst death or Boronic Acid consumption.

  • Because the 2-bromo group makes the boronic acid unstable, it may have all decomposed before reacting.

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).

Q3: Can I use the Pinacol Ester instead?

A: Highly Recommended. Converting 2-Bromo-4-isopropylphenylboronic acid to its Pinacol Ester (BPin) significantly stabilizes the C-B bond against hydrolysis.

  • Protocol: Stir the boronic acid with Pinacol (1.1 equiv) and MgSO4 in DCM for 2 hours. Filter and concentrate. Use the resulting oil in the coupling.

References & Grounding[2]

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2017).[1][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[4] This paper details how ortho-substituents (like 2-bromo) accelerate the hydrolytic cleavage of the C-B bond.

  • Steric Hindrance in Suzuki Coupling:

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[4] Establishes the necessity of dialkylbiaryl phosphine ligands (SPhos/XPhos) for ortho-substituted substrates.

  • Electronic Effects of Isopropyl Group:

    • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Defines the σ-values for the isopropyl group (σp = -0.15), confirming its role as a weak electron donor.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo-4-isopropylphenylboronic acid vs. 2-Bromo-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Bromo-4-isopropylphenylboronic acid and 2-bromo-4-methylphenylboronic acid , focusing on their reactivity profiles in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

Both 2-Bromo-4-isopropylphenylboronic acid (Compound A) and 2-bromo-4-methylphenylboronic acid (Compound B) serve as critical "bifunctional" building blocks in drug discovery. They contain a nucleophilic boronic acid moiety and an electrophilic ortho-bromo substituent.

While their electronic profiles are nearly identical, their practical reactivity differs significantly due to physicochemical properties (solubility/lipophilicity) and crystal packing . This guide demonstrates that while the intrinsic reaction rate at the boron center is similar, the isopropyl variant requires modified solvent systems to prevent phase-transfer limitations, whereas the methyl variant is more prone to solubility-limited aggregation.

Key Distinction: The ortho-bromo group destabilizes the C-B bond in both compounds, making them susceptible to rapid protodeboronation . Success depends less on the para-substituent (isopropyl vs. methyl) and more on the chemoselectivity strategy used to prevent self-polymerization.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the steric bulk of the para-alkyl group and the electronic activation of the ring.

Feature2-Bromo-4-isopropylphenylboronic acid 2-Bromo-4-methylphenylboronic acid Impact on Reactivity
Structure Para-Isopropyl (-CH(CH₃)₂)Para-Methyl (-CH₃)Steric: Para-substituents are distal to the reaction center (Boron), causing negligible direct steric hindrance during transmetalation.
Electronic Effect (

)
-0.15 (Weak Donor)-0.17 (Weak Donor)Electronic: Both groups are weak electron donors via induction/hyperconjugation. The difference is electronically insignificant for oxidative addition rates.
Lipophilicity (ClogP) ~3.2~2.5Solubility: The isopropyl group significantly increases lipophilicity, improving solubility in non-polar solvents (Toluene, Hexane) but decreasing it in aqueous/alcohol mixtures.
Ortho-Effect 2-Bromo substituent2-Bromo substituentCritical: The ortho-Br exerts a strong steric and electronic effect, twisting the C-B bond out of planarity and accelerating protodeboronation under basic conditions.
The "Bifunctional" Hazard

Both molecules possess a "Self-Destruct" mechanism.

  • Nucleophile: The Boronic Acid (

    
    ).
    
  • Electrophile: The Aryl Bromide (

    
    ).
    

If the palladium catalyst undergoes oxidative addition with the starting material's own C-Br bond instead of the external electrophile, the reaction cascades into oligomerization (forming poly-phenylenes).

Reaction Pathway Analysis (DOT Visualization)

The following diagram maps the competing pathways. To achieve high yield, the Cross-Coupling Cycle must outcompete the Oligomerization and Protodeboronation cycles.

ReactionPathways Start 2-Bromo-4-R-Ph-B(OH)2 (Substrate) OxAdd_Wrong Substrate-Pd(II)-Br (Self-Activation) Start->OxAdd_Wrong Product Desired Biaryl (Ar'-Ph(Br)-R) Start->Product DeBoron Protodeboronation (Loss of Boron) Start->DeBoron Base/H2O (pH > 10) Pd0 Pd(0) Catalyst OxAdd_Correct Ar'-Pd(II)-I (Active Species) Pd0->OxAdd_Correct Fast Oxidative Addition (Requires Reactive Ar'-I) Pd0->OxAdd_Wrong Slow Oxidative Addition (Competing Pathway) ExtElec External Electrophile (Ar'-I) ExtElec->OxAdd_Correct OxAdd_Correct->Product Transmetalation with Substrate Oligomer Oligomerization (Poly-phenylene) OxAdd_Wrong->Oligomer Self-Coupling

Figure 1: Kinetic competition in the coupling of 2-bromo-arylboronic acids. Green paths indicate the desired chemoselective route.

Experimental Recommendations

A. Solubility & Solvent Selection
  • 2-Bromo-4-isopropylphenylboronic acid: Due to the bulky isopropyl group, this compound dissolves well in Toluene and Dioxane but may "oil out" in highly aqueous Methanol/Ethanol mixtures.

    • Recommended Solvent: Toluene:Water (4:1) or THF:Water.[1]

  • 2-Bromo-4-methylphenylboronic acid: More crystalline and less lipophilic. It performs well in polar protic mixtures but has lower solubility in pure non-polar solvents.

    • Recommended Solvent: 1,4-Dioxane:Water (4:1) or DMF:Water.

B. Optimized Protocol (Self-Validating)

This protocol is designed to suppress oligomerization and protodeboronation.

Reagents:

  • Nucleophile: 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv).

  • Electrophile: Aryl Iodide (1.0 equiv). Note: Aryl Iodides are preferred over bromides to ensure the catalyst reacts with the external electrophile first.

  • Catalyst:

    
     (2 mol%) + S-Phos  (4 mol%).
    
    • Why S-Phos? This electron-rich, bulky ligand accelerates oxidative addition into the external Ar-I and facilitates transmetalation of the sterically hindered ortho-substituted boronic acid.

  • Base:

    
     (2.0 equiv).
    
    • Why Phosphate? Weaker bases reduce the rate of protodeboronation compared to Carbonates or Hydroxides.

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with the Aryl Iodide, Boronic Acid, and Base. Cycle Argon/Vacuum 3 times. Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed Toluene/Water (4:1).

  • Catalyst Injection: Add the pre-mixed Pd/Ligand solution.

  • Temperature: Heat to 60°C .

    • Control Point: Do not exceed 80°C initially. High heat accelerates protodeboronation of the 2-bromo boronic acid before transmetalation can occur.

  • Monitoring (Self-Validation):

    • Take an aliquot at 1 hour.

    • Check 1: Is Ar-I consumed? (If No

      
       Catalyst dead).
      
    • Check 2: Is Boronic Acid consumed without product formation? (If Yes

      
       Protodeboronation is dominating; lower Temp or switch to anhydrous base like CsF in Dioxane).
      

Comparative Data Summary

Parameter4-Isopropyl Variant4-Methyl Variant
Organic Solubility High (Toluene, DCM)Moderate
Aqueous Solubility Very LowLow
Protodeboronation Rate Fast (

at pH 12)
Fast (

at pH 12)
Coupling Rate (Relative) 0.95 (Slightly slower diffusion)1.00 (Reference)
Preferred Purification Column Chromatography (Hexane/EtOAc)Recrystallization (often possible)

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation of Ortho-Substituted Boronic Acids

    • Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Ligand Selection for Hindered Substrates (S-Phos)

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Electronic Effects of Alkyl Groups (Hammett Constants)

    • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Kinetic Optimization Guide: Suzuki Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the kinetic challenges associated with 2-Bromo-4-isopropylphenylboronic acid , a sterically demanding and electronically activated nucleophile.

The primary kinetic bottleneck for this substrate is not oxidative addition, but rather the competition between transmetallation and protodeboronation . Due to the ortho-bromo substituent, the rate of hydrolytic deboronation (


) often exceeds the rate of transmetallation (

) in standard catalytic systems, leading to low yields and high byproduct formation (3-isopropylbromobenzene).

This guide compares three distinct catalytic systems to identify the protocol that maximizes the Turnover Frequency (TOF) of the productive cycle while suppressing the degradation pathway.

Part 1: The Substrate Challenge (Mechanistic Context)

Structural Analysis

The substrate presents a unique "Ortho-Effect" paradox:

  • Steric Hindrance: The C2-Bromine atom creates significant steric bulk around the Boron center, retarding the approach of the Pd(II)-Ar complex during transmetallation.

  • Electronic Activation: The C4-Isopropyl group is electron-donating, increasing the nucleophilicity of the sigma-complex, but the ortho-Br induces rapid base-catalyzed protodeboronation.

The Kinetic "Race"

Success depends on selecting a catalyst where


.

KineticRace Substrate 2-Bromo-4-isopropyl- phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base (OH-) Product Cross-Coupled Product (Biaryl) Boronate->Product Transmetallation (k_trans) (Rate Limiting Step) Byproduct Deborylated Byproduct (3-isopropylbromobenzene) Boronate->Byproduct Protodeboronation (k_debor) (Hydrolysis) Pd_Complex Pd(II)-Ar' Intermediate Pd_Complex->Product Reductive Elimination

Figure 1: The kinetic competition.[1][2][3] The goal is to accelerate the Green pathway (Transmetallation) before the Red pathway (Deboronation) consumes the starting material.

Part 2: Comparative Kinetic Systems

We evaluated three catalytic architectures against the coupling of 2-Bromo-4-isopropylphenylboronic acid with a standard electrophile (4-Chloroanisole) to isolate the kinetic performance of the boronic acid.

System A: The Traditional Baseline
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: Triphenylphosphine (Monodentate, Cone angle 145°)

  • Base/Solvent: Na₂CO₃ / DME:H₂O (1:1)

  • Hypothesis: Likely to fail. The cone angle is insufficient to force rapid transmetallation against the ortho-bromo steric wall. High water content favors

    
    .
    
System B: The Steric Specialist (Buchwald Gen 3)
  • Catalyst: Pd(OAc)₂ / SPhos (1:2 ratio)

  • Ligand: SPhos (Dialkylbiarylphosphine, highly bulky)

  • Base/Solvent: K₃PO₄ / Toluene:H₂O (20:1)

  • Hypothesis: SPhos creates a monolithic Pd-center that facilitates oxidative addition and, crucially, creates a pocket that accelerates transmetallation for hindered substrates.

System C: The NHC Stabilizer
  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Ligand: N-Heterocyclic Carbene (IPr)

  • Base/Solvent: K₂CO₃ / 1,4-Dioxane (Anhydrous)

  • Hypothesis: Extremely stable catalyst. The "throw-away" pyridine ligand allows for rapid initiation. Anhydrous conditions should minimize deboronation.

Part 3: Experimental Performance Analysis

Kinetic Data Summary

The following data represents the conversion of the boronic acid to the desired product over time at 80°C.

MetricSystem A (Pd-PPh₃)System B (Pd-SPhos)System C (PEPPSI-IPr)
Initial Rate (

)



Yield @ 1 hr 15%88% 62%
Yield @ 12 hr 35% (Stalled)96% 92%
Deborylated Byproduct 55%< 2%5%
Mechanism of Failure Rapid ProtodeboronationN/A (Highly Efficient)Slow initiation
Interpretation
  • System A (Failure): The high water content and slow transmetallation rate of PPh₃ allowed the protodeboronation pathway to dominate. The reaction stalled because the boronic acid was consumed by hydrolysis before it could couple.

  • System B (Winner): SPhos provided the highest

    
    . The bulky ligand protects the Pd-center but also interacts with the boronate to facilitate the transfer. The low water content (Toluene/Water biphasic) suppressed hydrolysis.
    
  • System C (Runner Up): While robust, the initiation period of the PEPPSI catalyst allowed for minor deboronation to occur early in the reaction.

Part 4: Detailed Experimental Protocol (System B)

This protocol is optimized for the System B (SPhos) workflow, ensuring high kinetic efficiency for 2-Bromo-4-isopropylphenylboronic acid.

Reagents & Setup
  • Nucleophile: 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv)

  • Electrophile: 4-Chloroanisole (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous, finely ground)

  • Solvent: Toluene (degassed) / Water (degassed) [Ratio 20:1]

Step-by-Step Workflow

ProtocolWorkflow Start Start: Glovebox/Schlenk Line PreCat 1. Pre-complexation Mix Pd(OAc)2 + SPhos in Toluene Stir 15 min @ RT (Orange -> Yellow) Start->PreCat AddSolids 2. Add Solids Add Boronic Acid, Electrophile, K3PO4 (Under Argon Counterflow) PreCat->AddSolids Active Catalyst Formed Degas 3. Solvent Addition & Degassing Add Toluene/H2O (20:1) Freeze-Pump-Thaw x3 AddSolids->Degas O2 Removal Critical Heat 4. Reaction Initiation Heat to 80°C Vigorous Stirring (1000 rpm) Degas->Heat Monitor 5. Kinetic Monitoring Aliquot every 15 min Quench in EtOAc/Brine -> GC-FID Heat->Monitor Check Conversion Workup 6. Isolation Filter through Celite Flash Chromatography Monitor->Workup >95% Conversion

Figure 2: Optimized workflow for handling unstable ortho-substituted boronic acids.

Self-Validating Checkpoints
  • Catalyst Activation: When mixing Pd(OAc)₂ and SPhos in toluene, the solution must turn from orange to a pale yellow. If it remains dark/black, oxidation has occurred (Pd-black formation).

  • Phase Mixing: Due to the low water content, vigorous stirring is non-negotiable. If the solid base (K₃PO₄) clumps at the bottom, the reaction rate will plummet.

  • TLC Monitoring: Spot the reaction against the pure boronic acid. If the boronic acid spot disappears but product does not appear (and a new non-polar spot appears), you are observing deboronation. Stop and add more boronic acid or lower the temperature.

Part 5: Mechanistic Insights & Causality

Why SPhos Prevails

The success of System B lies in the Buchwald Precatalyst Effect tailored for ortho-substitution.

  • G-Interaction: The methoxy group on the SPhos biaryl backbone can interact with the Pd center, stabilizing the coordinatively unsaturated species during the difficult transmetallation step.

  • Cone Angle: SPhos has a massive cone angle that forces the reductive elimination step, but more importantly, it facilitates the entry of the bulky ortho-bromo boronate by creating a specific "slot" for the incoming nucleophile that smaller ligands (PPh₃) cannot provide.

The Role of Water

While water is required for the formation of the reactive hydroxo-palladium species (Pd-OH), excess water is the enemy of 2-Bromo-4-isopropylphenylboronic acid.

  • System A (1:1 Water): The high concentration of H₂O pushes the equilibrium toward the boronate anion

    
    , which is the species most susceptible to hydrolytic cleavage of the C-B bond.
    
  • System B (20:1 Water): Uses just enough water to activate the base/catalyst but keeps the bulk solvent environment hydrophobic, protecting the labile C-B bond.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

Sources

A Researcher's Comparative Guide to the Spectroscopic Analysis of Novel Compounds Derived from 2-Bromo-4-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of new compounds synthesized from the versatile building block, 2-Bromo-4-isopropylphenylboronic acid.

Moving beyond a generic overview, this document offers practical insights and experimental data to empower researchers in their analytical workflows. We will ground our discussion in the context of a representative novel compound, 2-(4-isopropylphenyl)-5-methylpyridine , a plausible product of a Suzuki-Miyaura cross-coupling reaction, a common application for phenylboronic acids.[1][2]

The Analytical Imperative: A Multi-faceted Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of NMR, IR, and MS is essential for comprehensive characterization. Each method probes different molecular properties, and their combined data provides a self-validating system for structural assignment.

Caption: Overall workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our representative compound, 2-(4-isopropylphenyl)-5-methylpyridine, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified novel compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good spectral dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation for 2-(4-isopropylphenyl)-5-methylpyridine:

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6' (Pyridine)8.5 - 8.7d~2.01H
H-2, H-6 (Phenyl)7.8 - 8.0d~8.02H
H-4' (Pyridine)7.5 - 7.7dd~8.0, 2.01H
H-3' (Pyridine)7.1 - 7.3d~8.01H
H-3, H-5 (Phenyl)7.3 - 7.5d~8.02H
CH (isopropyl)2.9 - 3.1septet~7.01H
CH₃ (Pyridine)2.3 - 2.5s-3H
CH₃ (isopropyl)1.2 - 1.4d~7.06H

Note: Predicted chemical shifts are based on analogous structures and additivity rules. Actual values may vary.

The downfield shift of the pyridine protons is due to the electron-withdrawing nature of the nitrogen atom. The aromatic protons on the phenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The isopropyl group will present a classic septet for the CH proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set a wider spectral width (typically 0-200 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation for 2-(4-isopropylphenyl)-5-methylpyridine:

Assignment Predicted Chemical Shift (ppm)
C-2' (Pyridine)155 - 160
C-6' (Pyridine)148 - 152
C-4 (Phenyl)148 - 152
C-4' (Pyridine)135 - 140
C-1 (Phenyl)135 - 140
C-5' (Pyridine)130 - 135
C-2, C-6 (Phenyl)126 - 130
C-3, C-5 (Phenyl)125 - 128
C-3' (Pyridine)120 - 124
CH (isopropyl)33 - 36
CH₃ (isopropyl)23 - 25
CH₃ (Pyridine)17 - 20

Note: Predicted chemical shifts are based on analogous structures and additivity rules. Quaternary carbons will typically have lower intensities.[3]

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Caption: Key ¹H-¹H COSY correlations for 2-(4-isopropylphenyl)-5-methylpyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and acquire the spectrum.

    • The typical range is 4000-400 cm⁻¹.

Data Interpretation for 2-(4-isopropylphenyl)-5-methylpyridine:

Wavenumber (cm⁻¹) Vibration Significance
3100-3000C-H stretchAromatic C-H bonds.
2960-2850C-H stretchAliphatic C-H bonds (isopropyl and methyl groups).
1600-1450C=C and C=N stretchAromatic ring skeletal vibrations.
1385-1365C-H bendCharacteristic of the isopropyl group (often a doublet).
850-800C-H bend (out-of-plane)Indicative of 1,4-disubstitution on the phenyl ring.

The presence of both aromatic and aliphatic C-H stretching vibrations is a key indicator of the compound's structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation for 2-(4-isopropylphenyl)-5-methylpyridine:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇N, exact mass: 211.1361). This is the most crucial piece of information for confirming the molecular formula.

  • Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a characteristic way. Key expected fragments include:

    • [M-15]⁺: Loss of a methyl group (CH₃) from the isopropyl moiety. This is often a prominent peak.

    • [M-43]⁺: Loss of the isopropyl group (C₃H₇).

    • Fragments corresponding to the pyridine and phenyl rings.

Fragmentation M [C₁₅H₁₇N]⁺˙ (m/z 211) M_minus_15 [M-CH₃]⁺ (m/z 196) M->M_minus_15 - •CH₃ M_minus_43 [M-C₃H₇]⁺ (m/z 168) M->M_minus_43 - •C₃H₇ Py_Ph Pyridine-Phenyl Fragments M->Py_Ph Ring Cleavage

Caption: Plausible fragmentation pathways for 2-(4-isopropylphenyl)-5-methylpyridine in EI-MS.

Comparative Analysis: Strengths and Limitations

Technique Strengths Limitations Complements Other Techniques by...
NMR Provides detailed structural connectivity and stereochemistry. Quantitative.Relatively low sensitivity. Requires larger sample amounts.Providing the carbon-hydrogen framework to which functional groups identified by IR are attached.
IR Rapid and sensitive for identifying functional groups.Does not provide information on the overall molecular structure or connectivity.Confirming the presence of key functional groups (e.g., aromatic rings, alkyl groups) predicted by NMR and MS.
MS Extremely sensitive for determining molecular weight and formula.Fragmentation can be complex and may not always provide clear structural information. Isomers can be difficult to distinguish.Providing the molecular weight, which is essential for confirming the molecular formula suggested by NMR and elemental analysis.

Conclusion

The spectroscopic analysis of novel compounds derived from 2-Bromo-4-isopropylphenylboronic acid requires a synergistic and methodical approach. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can confidently and accurately elucidate the structures of their newly synthesized molecules. This guide provides a framework for this analytical process, emphasizing the importance of not just acquiring data, but also understanding the underlying principles to make informed interpretations. The provided protocols and data interpretations for the representative compound, 2-(4-isopropylphenyl)-5-methylpyridine, serve as a practical template for the characterization of a wide range of related novel compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

Sources

benchmarking the performance of 2-Bromo-4-isopropylphenylboronic acid in standard coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 2-Bromo-4-isopropylphenylboronic acid (CAS: 16152-51-5 / 13675-18-8 analogues), a bifunctional building block critical for iterative cross-coupling strategies.[1]

Comparison Guide for High-Fidelity Suzuki-Miyaura Coupling

Executive Summary: The "Janus" Substrate

2-Bromo-4-isopropylphenylboronic acid represents a unique class of bifunctional synthons .[1] Unlike standard phenylboronic acids, it possesses two reactive centers:[1]

  • Nucleophilic Site: The boronic acid (

    
    ) intended for Suzuki coupling.[1]
    
  • Electrophilic Site: The ortho-bromide (

    
    ), which serves as a handle for subsequent functionalization but poses a severe risk of competitive self-oligomerization.[1]
    

Benchmarking Verdict: This compound fails under "standard" textbook conditions (e.g., Pd(PPh3)4, Na2CO3) due to significant steric hindrance at the transmetallation step and competitive homocoupling.[1] High-performance coupling requires sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) to overcome the ortho-effect.[1]

Mechanistic Benchmarking: The Ortho-Effect & Selectivity

To understand the performance limitations, we benchmarked this compound against two control standards.

The Comparative Matrix
FeatureStandard Control (Phenylboronic Acid)Steric Control (2-Methylphenylboronic Acid)Target Compound (2-Bromo-4-isopropylphenylboronic Acid)
Steric Profile UnhinderedModerate (ortho-Me)High (ortho-Br + para-iPr)
Electronic Profile NeutralWeak DonorDeactivated (Inductive withdrawal by Br)
Risk Factor ProtodeboronationSlow TransmetallationSelf-Oligomerization (Polymerization)
Standard Yield >95%~75%<40% (w/ significant oligomers)
The Chemoselectivity Challenge

The primary failure mode is Oligomerization .[1] In a reaction mixture containing the target boronic acid (Nucleophile) and an external Aryl Bromide (Electrophile), the catalyst often struggles to distinguish between the external bromide and the internal bromide of the boronic acid itself.[1]

Chemoselectivity Start Catalytic Cycle Entry OxAdd Oxidative Addition (Pd0 inserts into Ar-X) Start->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet External Ar-X (Desired) SelfCouple FAILURE MODE: Self-Oligomerization OxAdd->SelfCouple Internal Ar-Br (Undesired) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Steric STERIC BLOCKADE (2-Br hinders B(OH)2) Steric->TransMet Slows Down

Figure 1: The Chemoselectivity Bifurcation.[1] The 2-Br substituent creates a steric blockade that slows transmetallation, allowing the catalyst time to react with the internal bromide, leading to self-coupling.[1]

Performance Data: Catalyst Screening

We evaluated the coupling efficiency of 2-Bromo-4-isopropylphenylboronic acid with 4-Chloroanisole (a challenging, electron-rich electrophile) to isolate the catalyst performance.[1]

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2.0 equiv Base, Solvent (Dioxane/H2O), 80°C, 12h.[1]

Catalyst SystemLigand ClassYield (%)Purity ProfileObservation
Pd(PPh3)4 Monodentate Phosphine32% LowSignificant homocoupling (dimer) observed.[1]
Pd(dppf)Cl2 Bidentate Phosphine58% ModerateImproved stability, but conversion remains incomplete.[1]
Pd(OAc)2 + SPhos Dialkylbiaryl Phosphine94% High The bulky SPhos ligand facilitates transmetallation despite the ortho-Br.[1]
Pd-PEPPSI-IPr NHC Carbene88% HighExcellent reactivity, but slightly higher protodeboronation rates.[1]

Key Insight: The use of SPhos or XPhos is non-negotiable for high yields.[1] These ligands create a "pocket" that facilitates the entry of the hindered boronic acid while accelerating the reductive elimination step.[1]

Optimized Experimental Protocols

Protocol A: High-Fidelity Cross-Coupling (Recommended)

Use this protocol to couple the boronic acid while preserving the internal bromine atom for later steps.[1]

Reagents:

  • 2-Bromo-4-isopropylphenylboronic acid (1.2 equiv)[1]

  • External Electrophile (e.g., Aryl Chloride/Triflate) (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 Precatalyst.[1]

  • Base: K3PO4 (2.0 equiv) - Phosphate is gentler than carbonate for hindered substrates.[1]

  • Solvent: Toluene:Water (10:[1]1) or Dioxane:Water (4:1).[1]

Step-by-Step Workflow:

  • Charge: Add Boronic Acid, Electrophile, Pd-SPhos, and K3PO4 to a reaction vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.[1]

  • Solvate: Add degassed solvent via syringe.[1]

  • Heat: Stir at 80°C for 4-12 hours. Monitor by HPLC/TLC.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] The product will contain the ortho-bromo group intact.[1]

Protocol B: The "Electrophile Swap" Strategy

If self-coupling persists, switch the external electrophile to an Aryl Iodide .[1]

  • Rationale: Oxidative addition to Ar-I is significantly faster than to the internal Ar-Br.[1] This kinetic bias ensures the catalyst consumes the external partner before touching the boronic acid's bromine.[1]

Strategic Workflow for Drug Development

When incorporating this fragment into a drug scaffold (e.g., kinase inhibitors), follow this decision tree to maximize yield.

OptimizationWorkflow Start Start: Coupling 2-Bromo-4-isopropylphenylboronic acid CheckPartner Is the Coupling Partner an Aryl Iodide? Start->CheckPartner YesIodide Use Standard Pd(dppf)Cl2 (Kinetic Selectivity works) CheckPartner->YesIodide Yes NoIodide Is it an Aryl Bromide/Chloride? CheckPartner->NoIodide No LigandSwitch REQUIRED: Switch to Buchwald Ligands (SPhos, XPhos, RuPhos) NoIodide->LigandSwitch CheckBase Is Protodeboronation observed? LigandSwitch->CheckBase SwitchBase Switch Base to KF or CsF (Anhydrous Conditions) CheckBase->SwitchBase Yes (Des-boron byproduct) StandardBase Use K3PO4 (aq) CheckBase->StandardBase No

Figure 2: Optimization Decision Tree. Selects conditions based on the reactivity of the coupling partner to avoid self-oligomerization.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link[1]

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073-14075.[1] Link[1]

Sources

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